Benzophenone O-acetyl oxime
Description
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Structure
2D Structure
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(benzhydrylideneamino) acetate |
InChI |
InChI=1S/C15H13NO2/c1-12(17)18-16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
WLQZJFNXRBLFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Benzophenone O-acetyl oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzophenone O-acetyl oxime. It includes a detailed summary of its properties, experimental protocols for its synthesis, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Benzophenone Oxime |
| Molecular Formula | C₁₅H₁₃NO₂[1] | C₁₃H₁₁NO[2] |
| Molecular Weight | 239.27 g/mol [1] | 197.23 g/mol [2] |
| Appearance | Off-white to white solid[1] | White crystalline powder[3] |
| Melting Point | N/A | 140-144 °C[3][4] |
| Boiling Point | N/A | 348 °C[3] |
| Solubility | N/A | Insoluble in water[3] |
| Storage Condition | Sealed in dry, Room temperature (20 to 22 °C)[1] | Store in a tightly closed container in a cool, dry place. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of benzophenone oxime from benzophenone, followed by the O-acetylation of the oxime.
Experimental Protocol: Synthesis of Benzophenone Oxime
A common and high-yield method for preparing benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base.[5]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
95% Ethyl alcohol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 cc of 95% ethyl alcohol, and 40 cc of water.[5]
-
To this mixture, add 110 g (2.75 moles) of powdered sodium hydroxide in portions, with shaking. If the reaction becomes too vigorous, cool the flask with tap water.[5]
-
After the addition of sodium hydroxide is complete, attach a reflux condenser to the flask and heat the mixture to boiling. Reflux for five minutes.[5]
-
After refluxing, cool the flask and pour the contents into a solution of 300 cc of concentrated hydrochloric acid in 2 L of water.[5]
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.[5]
-
The yield is typically 98–99% of the theoretical amount, with a melting point of 141–142 °C.[5]
Experimental Protocol: O-acetylation of Benzophenone Oxime
The O-acetylation of benzophenone oxime can be achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a base.[6]
Materials:
-
Benzophenone oxime
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve benzophenone oxime in a suitable solvent in a reaction flask.
-
Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the solution.
-
Slowly add a slight excess of acetic anhydride or acetyl chloride to the mixture while stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Chemical Reactivity and Applications
This compound exhibits notable reactivity, particularly in photochemical and thermal reactions.
Photochemical and Thermal Decomposition
Under UV irradiation, this compound can undergo photolysis. This process involves the cleavage of the N-O bond, which can lead to the formation of radical intermediates and benzophenone as a primary product.[6] Thermally, slow heating can lead to its decomposition into benzophenone and other byproducts, while rapid heating may result in a more complex mixture of products.[6]
Applications in Organic Synthesis
This compound and related O-acetyl oximes are valuable as directing groups in palladium-catalyzed C-H bond functionalization reactions. This application allows for the selective introduction of functional groups at positions that would otherwise be difficult to access, leading to the synthesis of complex molecules.
Spectral Data
Comprehensive spectral data is crucial for the characterization of this compound. While detailed peak lists are extensive, this section summarizes the available information.
-
¹H and ¹³C NMR Spectroscopy: 1D NMR spectra for this compound are available in databases such as PubChem.[7] These spectra are essential for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of benzophenone oxime shows characteristic peaks for the O-H and C=N bonds. The spectrum of this compound would show the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) stretch from the acetyl group.
-
Mass Spectrometry: Mass spectrometry data for benzophenone oxime is available, showing the molecular ion peak and characteristic fragmentation patterns.[8] The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 239.27 g/mol .
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]
- 3. Benzophenone oxime(574-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Benzophenone oxime, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy this compound [smolecule.com]
- 7. This compound | C15H13NO2 | CID 11390793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzophenone oxime | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzophenone O-acetyl oxime CAS number and identification
CAS Number: 21160-02-1
This technical guide provides an in-depth overview of Benzophenone O-acetyl oxime, a chemical compound of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, properties, synthesis, and analytical methods, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Chemical Identification and Properties
This compound is an organic compound derived from benzophenone. It is characterized by the presence of an O-acetylated oxime functional group attached to the carbon of the former carbonyl group.
| Property | Value | Source |
| CAS Number | 21160-02-1 | [1] |
| Molecular Formula | C15H13NO2 | [2] |
| Molecular Weight | 239.27 g/mol | [3] |
| Appearance | Off-white to white solid | [3] |
| Storage | Sealed in a dry place at room temperature (20 to 22 °C) | [3] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting with the formation of its precursor, Benzophenone oxime.
Step 1: Synthesis of Benzophenone oxime
Benzophenone oxime is synthesized from benzophenone and hydroxylamine hydrochloride in the presence of a base. Several protocols exist, with a common and high-yielding method detailed below.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask, combine benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethyl alcohol, and 40 mL of water.[4]
-
Addition of Base: To this mixture, add powdered sodium hydroxide (2.75 mol) in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.[4]
-
Reflux: After the complete addition of sodium hydroxide, attach a reflux condenser and heat the mixture to boiling for five minutes.[4]
-
Precipitation: After cooling, pour the contents into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water to precipitate the product.[4]
-
Isolation and Purification: Filter the precipitate under suction, wash it thoroughly with water, and dry it. The crude product can be recrystallized from methyl alcohol.[4] A yield of 98-99% of the theoretical amount can be achieved with this method.[4]
Synthesis of Benzophenone Oxime.
Step 2: O-acetylation of Benzophenone oxime
The O-acetyl group is introduced by reacting Benzophenone oxime with an acetylating agent, such as acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, place the crude Benzophenone oxime.[5]
-
Addition of Acetylating Agent: Add acetic anhydride (2.0 equivalents) to the flask.[5]
-
Heating: Heat the reaction mixture in a pre-heated oil bath at 100 °C.[5]
-
Workup: After cooling, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[5]
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[5]
Synthesis of this compound.
Analytical Characterization
The identification and purity of this compound and its precursor can be determined using various analytical techniques.
Spectroscopic Analysis
| Technique | Benzophenone oxime - Key Observations |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm.[6] |
| ¹³C NMR | Aromatic carbons show signals in the downfield region of the spectrum.[1] |
| IR Spectroscopy | Characteristic peaks include C=N stretching and O-H stretching for the oxime group.[7] Aromatic C-H stretching is also observed. |
Chromatographic Analysis
Chromatographic techniques are employed for the separation and quantification of benzophenone derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like benzophenones. It can be used to separate and identify components in a mixture based on their mass-to-charge ratio.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. Reverse-phase HPLC with a C18 column is commonly used for the separation of benzophenones.[9][10]
Analytical Workflow for this compound.
Applications and Safety
Potential Applications
Benzophenone derivatives are known for their applications in photochemistry and are used as photoinitiators.[11] Benzophenone oximes can serve as versatile precursors in various organic syntheses. They also exhibit a range of biological activities, and research into their potential as anti-inflammatory agents is ongoing.[12]
Safety Information
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]
- 2. This compound | C15H13NO2 | CID 11390793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Solved OH Benzophenone oxime in CDCI3 AV 300, ID Proton | Chegg.com [chegg.com]
- 7. Solved Interpret the IR spectrum of Benzophenone oxime and | Chegg.com [chegg.com]
- 8. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. sarobaxafefep.weebly.com [sarobaxafefep.weebly.com]
- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Data for Benzophenone O-acetyl oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Benzophenone O-acetyl oxime, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of data from analogous compounds and predicted values based on structural similarities. The information herein is intended to serve as a reference for the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its related precursors. This data is crucial for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~7.3-7.6 (m, 10H, Ar-H), ~2.2 (s, 3H, -C(O)CH₃) |
| Acetophenone O-acetyl oxime[1] | CDCl₃ | 7.73-7.74 (m, 2H), 7.38-7.45 (m, 3H), 2.38 (s, 3H), 2.26 (s, 3H) |
| Benzophenone | - | Data not readily available in provided results |
| Benzophenone oxime | - | Data not readily available in provided results |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~169.0 (C=O, acetyl), ~165.0 (C=N), ~135.0-128.0 (aromatic carbons), ~20.0 (-CH₃, acetyl) |
| Acetophenone O-acetyl oxime[1] | CDCl₃ | 169.0, 162.5, 135.0, 130.7, 128.7, 127.1, 19.9, 14.5 |
| Benzophenone[2][3] | CDCl₃ | Data available in spectral databases |
| Benzophenone oxime | - | Data not readily available in provided results |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | KBr pellet or thin film | ~1760 (C=O, ester), ~1640 (C=N), ~1200 (C-O) |
| Acetophenone O-acetyl oxime[1] | ATR-FTIR | 1758, 1615, 1571, 1445, 1361, 1308, 1203, 1002, 978, 934, 892 |
| Benzophenone[4][5] | - | Characteristic C=O stretch around 1660 |
| Benzophenone oxime[6][7] | - | Characteristic O-H stretch (~3600-3200) and C=N stretch (~1665) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | ESI | 240.10 | 197 (M-CH₃CO)⁺, 182 (Benzophenone)⁺, 77 (Phenyl)⁺ |
| Acetophenone O-acetyl oxime[1] | ESI | 178.0868 | Not specified |
| Benzophenone[5] | EI | 182.07 | 105, 77 |
| Benzophenone oxime | EI | 197.08 | 180, 104, 77 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a typical operating frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to different functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via a direct insertion probe or gas chromatography. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common.
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often leaves the molecular ion intact.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis.
Caption: A simplified workflow of a mass spectrometer.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone [webbook.nist.gov]
- 6. Benzophenone oxime(574-66-3) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Benzophenone O-acetyl oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Benzophenone O-acetyl oxime. Due to the limited availability of specific quantitative data for this compound, this guide also includes detailed, adaptable experimental protocols based on established methodologies and OECD guidelines to enable researchers to determine these critical parameters.
Solubility Profile
Table 1: Qualitative Solubility of Benzophenone Oxime
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][3] |
| Benzene (warm) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl acetate | Soluble | [3] |
| Methanol | Soluble | [3] |
| Hexane | Insoluble | [3] |
Note: This data is for benzophenone oxime and should be considered as an indicator for the potential solubility of this compound. Experimental verification is necessary.
Experimental Protocol for Determining Qualitative Solubility
This protocol outlines a general method for determining the solubility of a solid organic compound like this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition (for insoluble or partially soluble): If the compound is not fully soluble, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 5 mL of solvent.
-
Record Results: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.
Stability Profile
The stability of this compound is a critical factor influencing its storage, handling, and application. Available information suggests that this compound is susceptible to degradation under certain conditions.
Key Stability Considerations:
-
Thermal Stability: this compound can undergo thermal decomposition upon heating.[4] The degradation products and the kinetics of this process are not well-documented in publicly available literature.
-
Photostability: The compound is known to be sensitive to UV light, which can induce photolysis. This is a common characteristic of benzophenone derivatives.
-
Hydrolytic Stability: A study on the hydrolytic stability of oximes indicates that they are generally more stable than corresponding hydrazones, particularly at neutral pH.[5][6] The hydrolysis of oximes is catalyzed by acid.[5][6]
Table 2: Summary of this compound Stability
| Condition | Stability | Notes |
| Thermal | Potentially unstable at elevated temperatures. | Prone to thermal decomposition.[4] |
| Light (UV) | Unstable. | Susceptible to photolysis. |
| Hydrolysis | Generally stable, but acid-catalyzed. | Oximes are more resistant to hydrolysis than hydrazones.[5][6] |
Experimental Protocols for Stability Assessment
The following are generalized protocols based on OECD guidelines that can be adapted to investigate the stability of this compound.
This screening test provides an indication of the thermal stability of a substance.
Materials:
-
This compound
-
High-precision oven
-
Analytical instrumentation for purity assessment (e.g., HPLC, GC-MS)
-
Sealed, inert containers
Procedure:
-
Initial Analysis: Determine the initial purity of the this compound sample using a suitable analytical method (e.g., HPLC).
-
Sample Preparation: Place a known quantity of the compound into a sealed, inert container.
-
Accelerated Storage: Store the container in a high-precision oven at a constant elevated temperature (e.g., 54-55°C) for a specified period (e.g., 14 days).
-
Final Analysis: After the storage period, allow the sample to return to room temperature. Re-analyze the purity of the sample using the same analytical method as in step 1.
-
Evaluation: Compare the initial and final purity. A significant decrease in purity indicates thermal instability under the test conditions. The substance is generally considered stable at room temperature if the decrease in the content of the original substance is not more than 5%.[7]
This test evaluates the degradation of a chemical in water due to direct photolysis.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Buffer solutions (pH 4, 7, and 9)
-
Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp)
-
Quartz reaction vessels
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the buffered purified water at a concentration not exceeding half its water solubility.
-
Irradiation: Expose the solutions in quartz reaction vessels to the light source in the photoreactor. Maintain a constant temperature.
-
Dark Control: Simultaneously, run a parallel experiment with identical solutions kept in the dark to account for any non-photolytic degradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and dark control solutions.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.
-
Data Evaluation: Determine the rate of photodegradation by comparing the concentration decrease in the irradiated samples to the dark controls. Calculate the photolysis half-life.
This test assesses the rate of hydrolysis of a chemical in aqueous solutions at different pH values.
Materials:
-
This compound
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Constant temperature bath or incubator
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solution Preparation: Prepare sterile solutions of this compound in each of the buffer solutions. The concentration should not exceed 0.01 M or half of the saturation concentration.[8]
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a lower temperature for a more detailed study).
-
Sampling: At appropriate time intervals, withdraw samples from each solution.
-
Analysis: Analyze the concentration of the parent compound and any potential hydrolysis products in the samples.
-
Data Evaluation: Determine the rate of hydrolysis at each pH by monitoring the decrease in the concentration of this compound over time. Calculate the hydrolysis rate constant and the half-life.
References
- 1. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]
- 2. Benzophenone oxime CAS#: 574-66-3 [m.chemicalbook.com]
- 3. Benzophenone oxime, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Buy this compound [smolecule.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
An In-depth Technical Guide to the Acetylation of Benzophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acetylation of benzophenone oxime, a key chemical transformation with relevance in organic synthesis and drug development. The document details the reaction mechanism, experimental protocols, and relevant data, presented in a clear and structured format to facilitate understanding and replication.
Core Reaction and Mechanism
The acetylation of benzophenone oxime is an O-acetylation reaction where the hydroxyl group of the oxime is converted to an acetate ester. This reaction is typically carried out using an acetylating agent such as acetic anhydride in the presence of a base catalyst, like pyridine. The resulting product is O-acetyl benzophenone oxime.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A base is often employed to deprotonate the oxime, increasing its nucleophilicity and facilitating the reaction.
Below is a diagram illustrating the base-catalyzed acetylation of benzophenone oxime with acetic anhydride.
Caption: Base-catalyzed acetylation of benzophenone oxime.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material, benzophenone oxime, and its subsequent acetylation.
Synthesis of Benzophenone Oxime
A common and high-yielding method for the preparation of benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base.[1]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
95% Ethyl alcohol
-
Water
-
Sodium hydroxide
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottomed flask, prepare a mixture of benzophenone (0.55 mole), hydroxylamine hydrochloride (0.86 mole), 200 cc of 95% ethyl alcohol, and 40 cc of water.[1]
-
To this mixture, add powdered sodium hydroxide (2.75 moles) in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.[1]
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.[1]
-
Cool the reaction mixture and pour it into a solution of 300 cc of concentrated hydrochloric acid in 2 liters of water.[1]
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry it.[1]
Expected Yield: 98-99% of the theoretical amount.[1]
Acetylation of Benzophenone Oxime
The following protocol is adapted from a similar procedure for the acetylation of acetophenone oxime and is expected to yield O-acetyl benzophenone oxime.
Materials:
-
Benzophenone oxime
-
Acetic anhydride
-
Pyridine (as a base and solvent)
-
Ethyl acetate
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO3 (for workup)
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve benzophenone oxime (1 equivalent) in pyridine.
-
Add acetic anhydride (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a small amount of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude O-acetyl benzophenone oxime can be further purified by recrystallization or column chromatography.
Data Presentation
This section summarizes the quantitative data associated with the synthesis of benzophenone oxime and its acetylated product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Benzophenone Oxime | C13H11NO | 197.24 | 142 | 98-99[1] |
| O-Acetyl Benzophenone Oxime | C15H13NO2 | 239.27 | Not specified | Not specified |
Spectroscopic Data:
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of O-acetyl benzophenone oxime.
References
Role of acetyl group in Benzophenone O-acetyl oxime reactivity
An In-depth Technical Guide on the Role of the Acetyl Group in Benzophenone O-acetyl Oxime Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of the acetyl group in modulating the reactivity of this compound. The introduction of an acetyl moiety to the oxime functionality significantly influences its chemical behavior, opening avenues for diverse synthetic transformations. This document provides a comprehensive overview of its reactivity, supported by mechanistic insights, experimental data, and detailed protocols.
The Acetyl Group as a Modulator of Reactivity
The presence of the O-acetyl group in this compound dramatically alters the electronic properties and reactivity of the oxime's N-O bond. This modification primarily manifests in two key ways: enhancement of the leaving group ability of the oxygen and its function as a versatile directing group in modern synthetic methodologies.
The acetyl group, being electron-withdrawing, renders the oxygen atom more electrophilic and a significantly better leaving group compared to the hydroxyl group in the parent benzophenone oxime. This characteristic is central to its utility in classical rearrangements and has been exploited in various synthetic applications.
Key Chemical Transformations and the Role of the Acetyl Group
The Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. In the case of ketoximes like benzophenone oxime, this rearrangement is often facilitated by converting the hydroxyl group into a better leaving group. Acetylation of the oxime to form this compound serves this purpose effectively.[1] The acetyl group's ability to depart as a stable acetate anion is the driving force for the rearrangement.
The reaction proceeds through the migration of the phenyl group anti-periplanar to the O-acetyl group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields N-phenylbenzamide.[2] The acetyl group is crucial as it facilitates the departure of the leaving group without the need for strong protic acids, which are typically required for the rearrangement of the parent oxime.[1][3]
Caption: Beckmann rearrangement of this compound.
Palladium-Catalyzed C-H Bond Functionalization
A significant advancement in synthetic chemistry is the use of directing groups to achieve site-selective C-H bond functionalization. The O-acetyl oxime functionality has emerged as a powerful and transformable directing group in palladium-catalyzed reactions.[4]
In this context, the nitrogen atom of the O-acetyl oxime coordinates to the palladium catalyst, directing the metal to activate a specific C-H bond, typically in the ortho position of one of the phenyl rings. This allows for the introduction of various functional groups at a previously unreactive position. The acetyl group stabilizes the directing group under the reaction conditions. A key advantage is that the O-acetyl oxime directing group can be readily converted into other useful functional groups, such as ketones, alcohols, amines, and heterocycles, after the C-H functionalization step.[4]
Caption: Experimental workflow for C-H functionalization.
Photochemical Reactivity
Benzophenone and its derivatives are well-known for their photochemical properties.[5][6] In this compound, UV irradiation can induce cleavage of the relatively weak N-O bond.[7] This homolytic cleavage generates an iminyl radical and an acetyloxy radical. The subsequent fate of these radical intermediates can lead to a variety of products. The presence of the acetyl group facilitates this N-O bond cleavage upon photoexcitation.
Caption: Photolysis pathway of this compound.
Thermal Reactivity
Upon heating, this compound can undergo thermal decomposition. The acetyl group influences the decomposition pathway, which can lead to the formation of benzophenone and other byproducts.[7] The exact product distribution can be complex and depends on the specific conditions, such as the rate of heating.
Quantitative Data
| Reaction Type | Reactant | Product | Yield (%) | Reference |
| Beckmann Rearrangement | Benzophenone oxime with PCl5 | Benzanilide | Good | [8] |
| Pd-catalyzed β-acetoxylation | Various dialkyl O-acetyl oximes | β-acetoxylated products | Modest to Good | [4] |
| Oximation | Benzophenone and Hydroxylamine | Benzophenone oxime | High | [9] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general procedure for the acylation of oximes.[7]
Materials:
-
Benzophenone oxime
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve benzophenone oxime (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Beckmann Rearrangement of this compound
This is a representative protocol for the rearrangement.
Materials:
-
This compound
-
A suitable solvent (e.g., an inert, high-boiling solvent like toluene or xylene)
-
Heating mantle and reflux condenser
-
Standard workup and purification equipment
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and maintain the temperature for the required reaction time (monitor by TLC). The rearrangement can also be promoted by the addition of a catalytic amount of a Lewis or Brønsted acid, though the O-acetyl derivative often rearranges upon heating alone.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, N-phenylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The acetyl group in this compound is not a mere spectator; it is an active participant that profoundly influences the molecule's reactivity. By transforming the hydroxyl group of the parent oxime into a better leaving group, it facilitates important reactions like the Beckmann rearrangement. Furthermore, its role as a stable and subsequently transformable directing group has been instrumental in the development of modern C-H functionalization methodologies. The acetyl group also plays a key role in the photochemical and thermal behavior of the molecule. Understanding the multifaceted role of the acetyl group is crucial for leveraging the full synthetic potential of this compound in chemical research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 7. Buy this compound [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Theoretical Exploration of Benzophenone O-acetyl oxime Conformation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone O-acetyl oxime is a molecule of interest in organic synthesis and photochemistry. Understanding its three-dimensional structure is crucial for predicting its reactivity, biological activity, and physical properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of benzophenone derivatives, with a specific focus on extrapolating these findings to this compound. Due to a lack of direct theoretical studies on this compound, this guide leverages computational data from its parent compound, benzophenone, and related derivatives to infer its likely conformational preferences. This document details the computational methodologies, summarizes key quantitative data from analogous systems, and presents logical workflows for conformational analysis.
Introduction
The conformation of a molecule, defined by the spatial arrangement of its atoms, is a critical determinant of its chemical and biological behavior. For benzophenone derivatives, the rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings dictates the overall molecular shape. The twist angles of these phenyl rings are a result of the balance between steric hindrance and the desire for extended π-conjugation. The introduction of an O-acetyl oxime functionality at the carbonyl carbon introduces further complexity, influencing the electronic properties and steric environment of the core benzophenone structure.
Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of molecules, identifying stable conformers, transition states, and the energy barriers between them. This guide will delve into the common computational methods employed for such studies and present data from closely related compounds to build a predictive model for the conformation of this compound.
Computational Methodologies for Conformational Analysis
The theoretical study of molecular conformation typically involves a multi-step computational workflow. The primary goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.
Quantum Chemical Calculations
Quantum chemical calculations are the cornerstone of conformational analysis, providing detailed information about the electronic structure and energy of a molecule. Several levels of theory are commonly employed:
-
Semi-empirical Methods: Methods like Austin Model 1 (AM1) offer a computationally inexpensive way to perform initial geometry optimizations and explore the potential energy surface. While less accurate than higher-level methods, they are useful for scanning a wide range of conformations.
-
Ab initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters. The accuracy of ab initio calculations is highly dependent on the basis set used. Minimal basis sets like STO-3G may provide qualitative insights, while larger split-valence basis sets like 3-21G offer improved accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, combined with basis sets like 6-31G(d) or 6-311+G(d,p), is frequently used to obtain reliable geometries and energies for organic molecules.
Potential Energy Surface Scanning
To understand the rotational flexibility, a potential energy surface (PES) scan is performed. This involves systematically changing the dihedral angles of interest (in this case, the C-C-C=N angles of the benzophenone core) and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and maxima (transition states).
Geometry Optimization and Frequency Analysis
Once potential minima are identified from the PES scan, a full geometry optimization is performed to find the exact structure of the stable conformers. Following optimization, a frequency calculation is typically carried out to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
Conformational Analysis of the Benzophenone Core
Theoretical studies on the parent benzophenone molecule provide a foundational understanding of the conformational preferences that will be perturbed by the O-acetyl oxime group. The key conformational features are the twist angles of the two phenyl rings relative to the plane of the carbonyl group.
Quantum chemical calculations have shown that the minimum energy conformation of benzophenone is not planar. The phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho-hydrogens.
| Computational Method | Basis Set | Dihedral Angle (φ) | Rotational Barrier (kJ/mol) |
| Semi-empirical (AM1) | - | ~30-45° | 3.0 - 5.6 |
| Ab initio (STO-3G) | STO-3G | - | Overestimates barrier |
| Ab initio (3-21G) | 3-21G | - | - |
Table 1: Summary of theoretical data for the conformation of benzophenone. The dihedral angle represents the twist of the phenyl rings.
The rotational barrier for the interconversion of equivalent conformations in benzophenone is relatively low, suggesting that the molecule is flexible at room temperature.
Predicted Conformation of this compound
The introduction of the O-acetyl oxime group (=N-O-C(=O)CH₃) in place of the carbonyl oxygen is expected to have several significant effects on the conformation:
-
Steric Bulk: The O-acetyl oxime group is significantly larger than the carbonyl oxygen, which will likely lead to an increase in the twist angles of the phenyl rings to minimize steric clashes.
-
Electronic Effects: The nitrogen and oxygen atoms of the oxime ether will alter the electronic distribution in the molecule, potentially influencing the strength of the C-C single bonds and the rotational barrier.
-
Isomerism: The C=N double bond of the oxime introduces the possibility of E/Z isomerism, which will result in two distinct sets of conformers with different spatial arrangements and energies.
Based on studies of ortho-substituted benzophenones, it is anticipated that the increased steric demand of the O-acetyl oxime group will favor conformations with larger dihedral angles between the phenyl rings and the C=N bond.
Visualizing Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the theoretical study of molecular conformation.
Caption: A typical workflow for the computational determination of stable molecular conformers.
Caption: A simplified potential energy diagram illustrating the concept of a rotational barrier.
Conclusion
While direct experimental or theoretical data on the conformation of this compound is currently limited in the public domain, a robust predictive model can be constructed based on the extensive computational studies of benzophenone and its derivatives. The methodologies outlined in this guide provide a clear pathway for researchers to conduct their own theoretical investigations. It is predicted that this compound will exhibit a non-planar conformation with significant twisting of the phenyl rings due to the steric bulk of the O-acetyl oxime group. Furthermore, the presence of E/Z isomerism at the C=N bond will be a key feature of its conformational landscape. Future computational studies are warranted to provide precise quantitative data on the dihedral angles, rotational barriers, and relative energies of the conformers of this important molecule.
A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of benzophenone oxime and its derivatives. It covers the historical context of their emergence, key chemical transformations, and their contemporary significance in medicinal chemistry and materials science. This document is intended to serve as a detailed resource, offering both foundational knowledge and insights into the current state of research.
History and Discovery
The journey of benzophenone oxime is intrinsically linked to the broader discovery of the oxime functional group in the late 19th century.
The First Oximation
The chemistry of oximes began with the German chemist Victor Meyer and his student Alois Janny. In the 1880s, they were the first to observe the formation of these compounds through the reaction of hydroxylamine with aldehydes and ketones.[1] This foundational discovery established oximation as a cornerstone reaction in organic chemistry, providing a new class of crystalline derivatives useful for the characterization and purification of carbonyl compounds.[1]
The Beckmann Rearrangement: A Serendipitous Discovery
The structural elucidation and synthetic potential of oximes were significantly advanced by the work of Ernst Otto Beckmann. In 1886, while seeking a method to distinguish between aldehydes and ketones, Beckmann treated benzophenone oxime with reagents like phosphorus pentachloride.[2][3] Instead of a simple reaction, he observed an unexpected molecular rearrangement. The ketoxime transformed into an N-substituted amide, which he identified as benzanilide.[2] This acid-catalyzed conversion of an oxime to an amide became known as the Beckmann rearrangement .[1][2] This reaction was not only pivotal for understanding the structure and stereochemistry of oximes but also opened up a major synthetic route to amides and lactams, a method that remains crucial in industrial processes today, such as the production of Nylon-6 precursor caprolactam.[1]
Synthesis and Key Reactions
The synthesis of benzophenone oxime is a robust and high-yielding reaction, serving as the entry point to a wide array of derivatives.
Oximation of Benzophenone
The most common method for preparing benzophenone oxime is the condensation reaction of benzophenone with hydroxylamine hydrochloride.[1] The reaction is typically performed in an aqueous alcohol mixture and facilitated by a base, such as sodium hydroxide, to neutralize the HCl salt and generate free hydroxylamine.[1][4] This method is highly efficient, often achieving near-quantitative yields.[4]
The general workflow for this synthesis is a foundational procedure in many organic chemistry laboratories.
Caption: General workflow for the synthesis of benzophenone oxime.
The Beckmann Rearrangement Mechanism
The Beckmann rearrangement is the signature reaction of ketoximes. The process is initiated by an acid catalyst which protonates the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted step involving the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final N-substituted amide.
Caption: Key steps in the mechanism of the Beckmann rearrangement.
Experimental Protocols
The following protocols are adapted from established procedures and provide a reliable method for the synthesis of benzophenone oxime and its subsequent rearrangement.
Protocol: Synthesis of Benzophenone Oxime
This procedure is based on the highly reliable and scalable method published in Organic Syntheses.[4]
-
Reaction Setup: In a 2-liter round-bottomed flask, combine benzophenone (100 g, 0.55 mol), hydroxylamine hydrochloride (60 g, 0.86 mol), 95% ethyl alcohol (200 mL), and water (40 mL).[4]
-
Base Addition: Add powdered sodium hydroxide (110 g, 2.75 mol) to the mixture in portions with constant shaking. If the exothermic reaction becomes too vigorous, cool the flask with tap water.[4]
-
Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask, heat the mixture to boiling, and allow it to reflux for five minutes.[4]
-
Precipitation: After cooling the flask, pour the contents into a beaker containing a solution of concentrated hydrochloric acid (300 mL) in 2 liters of water. A precipitate will form.[4]
-
Isolation and Purification: Filter the precipitate using suction filtration, wash it thoroughly with water, and allow it to dry. The typical yield of the crude product is 106–107 g (98–99%).[4] For further purification, the crude material can be recrystallized from methyl alcohol.[4]
Protocol: Beckmann Rearrangement to Benzanilide
This procedure uses thionyl chloride to catalyze the rearrangement.[5]
-
Reaction Setup: In a 150 mL Erlenmeyer flask, dissolve benzophenone oxime (2 g) in anhydrous ether (20 mL).[5]
-
Catalyst Addition: In a fume hood, carefully add pure thionyl chloride (3 mL) to the flask.[5]
-
Solvent Removal: Distill off the solvent and any other volatile products on a water bath.[5]
-
Hydrolysis: Add 25 mL of water to the residue and boil for several minutes, breaking up any lumps that form.[5]
-
Isolation and Purification: Decant the supernatant liquid and recrystallize the solid product from methanol. Record the weight and melting point of the resulting benzanilide.[5]
Quantitative Data Summary
The characterization and application of benzophenone oxime derivatives rely on precise quantitative data.
Table 1: Comparison of Synthesis Yields
| Product | Starting Material(s) | Method/Conditions | Yield (%) | Reference(s) |
| Benzophenone Oxime | Benzophenone, NH₂OH·HCl | NaOH, EtOH/H₂O, Reflux 5 min | 98–99% | [1][4] |
| 4-Chlorobenzophenone Oxime | 4-Chlorobenzophenone, NH₂OH·HCl | NaOH, EtOH/H₂O, 100°C, 2 hrs | 96–97% | [1] |
| Substituted Benzophenone | Varies | Multi-step synthesis | 6.2–35% | [6][7][8] |
Table 2: Key Spectroscopic Data for Benzophenone Oxime
| Technique | Feature | Characteristic Value/Range | Reference(s) |
| IR Spectroscopy | C=N Stretch | 1625–1640 cm⁻¹ | [1] |
| ¹H NMR | Oxime Proton (-OH) | δ ~9–10 ppm (exchangeable) | [1][9] |
| Aromatic Protons | δ ~7.2–7.6 ppm | [10] | |
| ¹³C NMR | C=N Carbon | δ ~156 ppm | [10] |
| Aromatic Carbons | δ ~126–136 ppm | [10] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 197 | [11] |
Table 3: Biological Activity of Novel Benzophenone Derivatives
| Compound ID | Cell Line | Activity Type | IC₅₀ (µM) | Reference(s) |
| Compound 1 | HL-60 (Leukemia) | Antitumor | 0.48 | [6][7][8] |
| Compound 1 | A-549 (Lung Cancer) | Antitumor | 0.82 | [6][7][8] |
| Compound 1 | SMMC-7721 (Hepatocarcinoma) | Antitumor | 0.26 | [6][7][8] |
| Compound 1 | SW480 (Colon Cancer) | Antitumor | 0.99 | [6][7][8] |
| Compound 8 | SMMC-7721 (Hepatocarcinoma) | Antitumor | 1.02 | [7] |
| Compound 9 | SMMC-7721 (Hepatocarcinoma) | Antitumor | 0.80 | [7] |
Applications in Drug Development
While benzophenone itself is a widely used scaffold in medicinal chemistry, its oxime derivatives present unique opportunities for developing new therapeutic agents.[12][13] Research has explored their potential as anti-inflammatory, antimicrobial, and antitumor agents.[6][14][15]
Anti-Inflammatory and Antitumor Mechanisms
Some studies suggest that benzophenone oxime exhibits anti-inflammatory properties.[14] The proposed mechanism involves the dual inhibition of secretory phospholipase A2 (sPLA2) and lipoxygenase (LOX), enzymes critical to the arachidonic acid pathway that produces inflammatory mediators like prostaglandins and leukotrienes.[14]
More recent work has focused on novel benzophenone derivatives (not necessarily oximes) with potent antitumor activity.[6][8] Network pharmacology analysis of a particularly active compound identified key cancer-related signaling pathways, with potential target hub genes including AKT1, CASP3, and STAT3, which are central nodes in cell survival, apoptosis, and proliferation.[6][8]
Caption: Proposed anti-inflammatory mechanism of benzophenone oxime.
Other Applications
Benzophenone oxime derivatives have also been synthesized and evaluated for other therapeutic areas, including herbicidal activity and as agents to treat diseases caused by blood stream disorders.[12][16] Furthermore, the oxime functional group serves as a versatile ligand in coordination chemistry and as a building block for synthesizing other heterocyclic compounds like azetidinones.[1][15] The stability and reactivity of the oxime group make it a valuable precursor in multi-step organic synthesis.[1]
References
- 1. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. thinkswap.com [thinkswap.com]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone, 4-chloro-, oxime | 38032-14-3 | Benchchem [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Benzophenone oxime | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0478001A1 - Benzophenone oxime derivatives, pharmaceutical compositions and use - Google Patents [patents.google.com]
- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzophenone oxime | 574-66-3 | FB172322 | Biosynth [biosynth.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzophenone O-acetyl oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of benzophenone O-acetyl oxime. The procedure is presented in two main parts: the synthesis of the precursor, benzophenone oxime, followed by its acetylation to yield the final product. This protocol is intended for use by qualified personnel trained in experimental organic chemistry.
Experimental Protocols
Part A: Synthesis of Benzophenone Oxime
This procedure outlines the preparation of benzophenone oxime from benzophenone and hydroxylamine hydrochloride.
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
95% Ethyl alcohol
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Water
Equipment:
-
2 L Round-bottomed flask
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter flask
-
Magnetic stirrer and stir bar (optional)
-
Heating mantle or water bath
Procedure:
-
In a 2-liter round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 mL of 95% ethyl alcohol, and 40 mL of water.[1]
-
With continuous shaking or stirring, add 110 g (2.75 moles) of powdered sodium hydroxide in portions. The rate of addition should be controlled to prevent the reaction from becoming too vigorous; cooling with tap water may be necessary.[1]
-
After the complete addition of sodium hydroxide, attach a reflux condenser to the flask and heat the mixture to boiling. Maintain reflux for five minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.
-
Pour the cooled reaction mixture into the acidic solution. A precipitate of benzophenone oxime will form.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with water and allow it to dry. The yield of the crude product is typically high (98-99%).[1]
-
The crude benzophenone oxime can be purified by recrystallization from methyl alcohol (approximately 80 mL for 20 g of crude product).[1]
Part B: Synthesis of this compound
This part of the protocol details the acetylation of the synthesized benzophenone oxime using acetic anhydride. This procedure is adapted from a similar synthesis of acetophenone O-acetyl oxime.[2]
Materials:
-
Benzophenone oxime
-
Acetic anhydride
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
Equipment:
-
Round-bottomed flask
-
Reflux condenser (optional, depending on heating)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography or recrystallization
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stir bar, place the dried benzophenone oxime (e.g., 5.0 g, 25.3 mmol).
-
Add acetic anhydride (e.g., 4.8 mL, 50.7 mmol, 2.0 equivalents) to the flask.[2]
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully add water to the flask to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane or by flash column chromatography on silica gel.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of benzophenone oxime and its subsequent acetylation.
Table 1: Reagents for Benzophenone Oxime Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |
| Benzophenone | 182.22 | 100 | 0.55 | 1.0 |
| Hydroxylamine HCl | 69.49 | 60 | 0.86 | 1.56 |
| Sodium Hydroxide | 40.00 | 110 | 2.75 | 5.0 |
Table 2: Reagents and Expected Product for this compound Synthesis
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| Benzophenone Oxime | 197.24 | 5.0 | 25.3 | 1.0 |
| Acetic Anhydride | 102.09 | 5.18 (4.8 mL) | 50.7 | 2.0 |
| This compound | 239.27 | - | - | Theoretical Yield |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Benzophenone O-acetyl Oxime as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of benzophenone O-acetyl oxime as a transformable directing group in palladium-catalyzed C-H activation reactions. This methodology allows for the selective functionalization of sp² and sp³ C-H bonds, with the resulting products being readily converted into synthetically valuable ketones, alcohols, amines, and heterocycles.
Introduction
Palladium-catalyzed C-H activation has emerged as a powerful tool for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. A key strategy in achieving regioselectivity is the use of directing groups that position the metal catalyst in proximity to a specific C-H bond. While numerous directing groups have been developed, their synthetic utility can be limited if they are difficult to remove or transform after the desired C-H functionalization.
O-acetyl oximes, derived from ketones such as benzophenone, serve as robust and versatile directing groups.[1][2] They are stable under the catalytic conditions required for C-H activation and can be readily manipulated post-functionalization to yield a variety of useful organic molecules.[1][3] This approach is particularly valuable in medicinal chemistry and drug development, where the late-stage functionalization of complex molecules is often required.
Data Presentation: C-H Acetoxylation of Various Substrates
The following tables summarize the yields of palladium-catalyzed C-H acetoxylation of various substrates using an in situ generated O-acetyl oxime directing group. The reactions are generally performed using palladium(II) acetate as the catalyst and phenyliodine(III) diacetate as the oxidant.
Table 1: Palladium-Catalyzed sp³ C-H Acetoxylation of Dialkyl Oximes [4]
| Entry | Substrate (Oxime) | Product | Yield (%) |
| 1 | 3,3-Dimethyl-2-butanone oxime | 1-Acetoxy-3,3-dimethyl-2-butanone O-acetyl oxime | 65 |
| 2 | 2-Heptanone oxime | 3-Acetoxy-2-heptanone O-acetyl oxime | 55 |
| 3 | 4-Chloro-2-butanone oxime | 3-Acetoxy-4-chloro-2-butanone O-acetyl oxime | 49 |
| 4 | N-Boc-4-piperidone oxime | N-Boc-3-acetoxy-4-piperidone O-acetyl oxime | 70 |
Table 2: Palladium-Catalyzed sp² C-H Acetoxylation of Aryl Ketone Oximes [4]
| Entry | Substrate (Oxime) | Product | Yield (%) |
| 1 | Acetophenone oxime | 2'-Acetoxyacetophenone O-acetyl oxime | 85 |
| 2 | 4'-Bromoacetophenone oxime | 4'-Bromo-2'-acetoxyacetophenone O-acetyl oxime | 82 |
| 3 | 4'-Methoxyacetophenone oxime | 2'-Acetoxy-4'-methoxyacetophenone O-acetyl oxime | 79 |
| 4 | 1-Tetralone oxime | 8-Acetoxy-1-tetralone O-acetyl oxime | 75 |
Experimental Protocols
General Procedure for in situ O-acetylation and Pd-Catalyzed C-H Acetoxylation
This protocol describes the one-pot, in situ formation of the O-acetyl oxime directing group followed by the palladium-catalyzed acetoxylation of a C-H bond.
Materials:
-
Ketone or oxime starting material (1.0 mmol)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Phenyliodine(III) diacetate (PhI(OAc)₂, 1.1 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the ketone or oxime (1.0 mmol).
-
Add a 1:1 mixture of acetic acid and acetic anhydride (typically 2-4 mL).
-
Stir the mixture at room temperature for 2 hours to ensure complete formation of the O-acetyl oxime.
-
Add palladium(II) acetate (5 mol%) and phenyliodine(III) diacetate (1.1 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetoxylated O-acetyl oxime.
Protocol for the Conversion of Functionalized O-acetyl Oxime to the Corresponding Ketone
This protocol describes the hydrolysis of the O-acetyl oxime to the corresponding ketone.
Materials:
-
Functionalized O-acetyl oxime (1.0 mmol)
-
Titanium(III) chloride (TiCl₃, 15% in aq. HCl, excess)
-
Ammonium acetate (NH₄OAc) buffer
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Dissolve the functionalized O-acetyl oxime (1.0 mmol) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
In a separate flask, prepare an aqueous solution of ammonium acetate buffer.
-
Cool the oxime solution to 0 °C in an ice bath.
-
Add the titanium(III) chloride solution dropwise to the stirred oxime solution. The color of the solution will typically change, indicating the progress of the reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding the ammonium acetate buffer.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Protocol for the Beckmann Rearrangement of a Functionalized O-acetyl Oxime
This protocol outlines the acid-catalyzed Beckmann rearrangement of a C-H functionalized O-acetyl oxime to the corresponding amide.
Materials:
-
Functionalized O-acetyl oxime (1.0 mmol)
-
Anhydrous acid (e.g., trifluoroacetic acid (TFA) or polyphosphoric acid (PPA))
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the functionalized O-acetyl oxime (1.0 mmol) in an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acid (e.g., trifluoroacetic acid, 5-10 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the corresponding amide.
Visualizations
The following diagrams illustrate the key workflows and the proposed catalytic cycle for the C-H activation process.
Caption: General experimental workflow for C-H functionalization.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H acetoxylation.
References
- 1. O-acetyl oximes as transformable directing groups for Pd-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Benzophenone O-acetyl oxime in Beckmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of ketoximes into N-substituted amides. This reaction has significant industrial applications, including the synthesis of precursors for polymers like Nylon-6. The rearrangement is typically acid-catalyzed and proceeds through the protonation of the oxime's hydroxyl group to form a good leaving group, followed by the migration of the group anti-periplanar to the leaving group.
A key modification to the classical Beckmann rearrangement involves the use of acetylating agents, such as acetic anhydride, to form an O-acetyl oxime intermediate. This intermediate, for instance, Benzophenone O-acetyl oxime, possesses a superior leaving group (acetate) compared to the hydroxyl group of the parent oxime, often allowing for milder reaction conditions to effect the rearrangement. This application note provides a detailed overview of the use of this compound in the Beckmann rearrangement for the synthesis of N-phenylbenzamide, including experimental protocols and mechanistic insights.
Mechanism of Rearrangement
The Beckmann rearrangement of this compound is a concerted process initiated by the departure of the acetate leaving group. The migration of the phenyl group anti to the leaving group occurs simultaneously with the N-O bond cleavage, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-phenylbenzamide product.
Caption: Mechanism of the Beckmann rearrangement via an O-acetyl oxime.
Experimental Protocols
The synthesis of N-phenylbenzamide from benzophenone via the Beckmann rearrangement of its O-acetyl oxime is typically performed as a two-step sequence. First, benzophenone is converted to benzophenone oxime. Subsequently, the oxime is treated with acetic anhydride to form the O-acetyl oxime in situ, which then rearranges upon heating.
Protocol 1: Synthesis of Benzophenone Oxime
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzophenone (1 equivalent) in 95% ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in water.
-
Add the aqueous solution of hydroxylamine to the ethanolic solution of benzophenone.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
The white precipitate of benzophenone oxime is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol or a mixture of ethanol and water to obtain pure benzophenone oxime.
Protocol 2: Beckmann Rearrangement of Benzophenone Oxime to N-phenylbenzamide
Materials:
-
Benzophenone oxime
-
Acetic anhydride (Ac₂O)
-
Glacial acetic acid
Procedure:
-
Place benzophenone oxime (1 equivalent) in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Collect the solid product, N-phenylbenzamide, by filtration.
-
Wash the crude product with a cold, dilute sodium carbonate solution to remove any remaining acetic acid, followed by a wash with cold water.
-
Dry the product. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Experimental Workflow
The overall process from starting material to the final product can be visualized as a sequential workflow.
Benzophenone O-acetyl oxime: A Versatile Photoinitiator for Polymerization
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone O-acetyl oxime is a highly efficient photoinitiator used to initiate polymerization reactions upon exposure to ultraviolet (UV) light. This compound belongs to the oxime ester class of photoinitiators, which are known for their high reactivity and efficiency in converting liquid monomers into solid polymers. This application note provides a detailed overview of the mechanism, applications, and experimental protocols for utilizing this compound in photopolymerization processes. Its ability to generate free radicals upon UV irradiation makes it a valuable tool in various applications, including the fabrication of biomaterials, drug delivery systems, and advanced coatings.
Mechanism of Photoinitiation
This compound functions as a Type I photoinitiator. Upon absorption of UV light, the molecule undergoes homolytic cleavage of the nitrogen-oxygen (N-O) bond. This bond cleavage is a highly efficient process that generates two distinct free radicals: an iminyl radical and an acetyloxy radical. The acetyloxy radical can further undergo decarboxylation to produce a methyl radical and a molecule of carbon dioxide. Both the iminyl and the alkyl radicals are highly reactive and can readily initiate the polymerization of various monomers, particularly acrylates.
The overall efficiency of the photopolymerization process is influenced by several factors, including the concentration of the photoinitiator, the functionality of the monomer, and the intensity of the UV light source[1].
Figure 1. Photoinitiation and polymerization process with this compound.
Applications in Research and Development
The versatility of this compound makes it suitable for a wide range of applications in scientific research and drug development:
-
Biomaterial Scaffolds: Photopolymerization initiated by this compound can be used to create hydrogel scaffolds for tissue engineering and regenerative medicine. The ability to control the polymerization spatially allows for the fabrication of complex, cell-laden structures.
-
Drug Delivery Systems: Micro- and nanoparticles for controlled drug release can be synthesized using photopolymerization. The rapid and efficient nature of the reaction allows for the encapsulation of therapeutic agents under mild conditions.
-
Surface Modification: Surfaces can be functionalized by photografting polymer chains. This is useful for creating biocompatible coatings on medical devices or for patterning surfaces for cell culture studies.
-
3D Printing and Microfabrication: The high photo-reactivity of this compound is advantageous in high-resolution 3D printing and the fabrication of microfluidic devices.
Quantitative Data on Polymerization Efficiency
The efficiency of a photoinitiator is a critical parameter for any photopolymerization process. The following tables summarize the performance of benzophenone-containing photoinitiators under various experimental conditions.
Table 1: Effect of Co-initiator on Monomer Conversion [2]
| Monomer | Co-initiator (2.7x10-2 mol L-1) | Conversion (%) |
| U1 | Triethylamine (TEA) | 21.32 ± 0.58 |
| U1 | N-methyldiethanolamine (MDEA) | 19.89 ± 0.61 |
| U1 | 4,N,N-trimethylaniline (TMA) | 15.64 ± 0.37 |
| U2 | Triethylamine (TEA) | 17.97 ± 0.11 |
| U2 | N-methyldiethanolamine (MDEA) | 13.26 ± 0.39 |
| U2 | 4,N,N-trimethylaniline (TMA) | 9.69 ± 0.79 |
Monomers U1 (p-benzophenoneoxycarbonylphenyl acrylate) and U2 (p-benzophenoneoxycarbonyl phenyl methacrylate) are self-initiating due to the benzophenone group.
Table 2: Effect of Solvent on Monomer Conversion [2]
| Monomer + Co-initiator (2.7x10-2 mol L-1) | Solvent (50 ml) | Conversion (%) |
| U1 + TEA | Dimethyl sulfoxide (DMSO) | 22.54 ± 0.36 |
| U1 + TEA | Ethyl acetate (EtOAc) | 21.32 ± 0.18 |
| U1 + TEA | Acetone | 18.91 ± 0.21 |
| U2 + TEA | Dimethyl sulfoxide (DMSO) | 19.28 ± 0.35 |
| U2 + TEA | Ethyl acetate (EtOAc) | 17.97 ± 0.11 |
| U2 + TEA | Acetone | 16.27 ± 0.44 |
Table 3: Effect of Co-initiator Concentration on Monomer Conversion [2]
| Monomer Type | Co-initiator (TEA) Concentration | Conversion (%) |
| U1 | 2.7x10-3 mol L-1 | 15.22 ± 0.15 |
| U1 | 13.5x10-3 mol L-1 | 18.46 ± 0.28 |
| U1 | 2.7x10-2 mol L-1 | 22.54 ± 0.36 |
| U1 | 13.5x10-2 mol L-1 | 31.27 ± 0.96 |
| U2 | 2.7x10-3 mol L-1 | 9.68 ± 0.42 |
| U2 | 13.5x10-3 mol L-1 | 13.81 ± 0.25 |
| U2 | 2.7x10-2 mol L-1 | 19.28 ± 0.35 |
| U2 | 13.5x10-2 mol L-1 | 26.10 ± 0.77 |
Experimental Protocols
General Protocol for Photopolymerization of Acrylate Monomers
This protocol provides a general guideline for the photopolymerization of a typical acrylate monomer using this compound.
Materials:
-
Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)
-
This compound
-
Solvent (if necessary, e.g., propylene glycol monomethyl ether acetate, PGMEA)[1]
-
UV light source (e.g., medium-pressure mercury lamp, 365 nm)
-
Reaction vessel (e.g., glass vial or mold)
-
Nitrogen or Argon source for inerting
Procedure:
-
Preparation of the Formulation:
-
Dissolve the desired amount of this compound in the acrylate monomer. A typical concentration range is 0.1% to 5% by weight, depending on the desired polymerization rate and the thickness of the sample.
-
If a solvent is required to adjust the viscosity, add it to the mixture and ensure complete dissolution.
-
-
Inerting the System:
-
Purge the formulation with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
-
UV Curing:
-
Place the formulation in the reaction vessel or mold.
-
Expose the sample to a UV light source. The exposure time will vary depending on the light intensity, photoinitiator concentration, monomer reactivity, and sample thickness. It is recommended to perform initial optimization experiments to determine the optimal curing time.
-
-
Characterization:
-
After curing, the polymer can be characterized using various techniques such as Fourier-transform infrared spectroscopy (FTIR) to determine the degree of monomer conversion, and mechanical testing to evaluate the physical properties of the polymer.
-
Figure 2. Experimental workflow for photopolymerization.
Protocol for Synthesis of Benzophenone Oxime
For researchers interested in synthesizing the precursor to this compound, the following protocol for preparing benzophenone oxime is provided.
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzophenone in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Slowly add the aqueous solution to the ethanolic solution of benzophenone with stirring.
-
Reflux the reaction mixture for a specified time to allow for the formation of the oxime.
-
After cooling, the benzophenone oxime will precipitate.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Conclusion
This compound is a powerful and efficient Type I photoinitiator with broad applications in polymer science, materials science, and drug development. Its ability to rapidly generate free radicals upon UV exposure enables the precise control of polymerization reactions. The provided protocols and data serve as a valuable resource for researchers and scientists looking to utilize this compound in their work. Proper optimization of experimental conditions, including photoinitiator concentration and light intensity, is crucial for achieving the desired polymer properties.
References
Application of Benzophenone O-acetyl oxime in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone O-acetyl oxime is a versatile and reactive organic compound that has found significant applications in modern organic synthesis. Its unique chemical structure, featuring a reactive N-O bond and the photoactive benzophenone moiety, allows it to participate in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in several key areas of organic synthesis, including its role as a photoinitiator, its application in transition metal-catalyzed cross-coupling reactions, and its use in the synthesis of nitrogen-containing heterocycles.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from benzophenone. The first step is the formation of benzophenone oxime, followed by O-acetylation.
Protocol 1: Synthesis of Benzophenone Oxime[1][2]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a mixture of benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethyl alcohol, and 40 mL of water.[1]
-
To this mixture, add powdered sodium hydroxide (2.75 mol) in portions with shaking. If the reaction becomes too vigorous, cool the flask with tap water.[1]
-
After the addition of NaOH is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.[1]
-
After cooling, pour the contents into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.[1]
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry it to obtain benzophenone oxime. The expected yield is 98–99%.[1]
Protocol 2: O-Acetylation of Benzophenone Oxime[3][4]
Materials:
-
Benzophenone oxime
-
Acetic anhydride or Acetyl chloride
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve benzophenone oxime in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a suitable base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.[2]
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Applications in Organic Synthesis
Photoinitiator for Radical Polymerization
Benzophenone and its derivatives are well-known Type II photoinitiators.[3] Upon absorption of UV light, this compound can undergo cleavage of the N-O bond to generate radical species that can initiate polymerization.[2] This property is particularly useful in the curing of coatings, inks, and adhesives.[4][5]
Reaction Mechanism: The photoinitiation process involves the homolytic cleavage of the N-O bond upon UV irradiation, generating an iminyl radical and an acetoxy radical. These radicals can then initiate the polymerization of monomers.
Caption: Photoinitiation of polymerization by this compound.
Protocol 3: Photoinitiated Polymerization of an Acrylate Monomer
Materials:
-
This compound
-
Acrylate monomer (e.g., methyl methacrylate)
-
Solvent (if necessary)
-
UV lamp
Procedure:
-
Prepare a solution of the acrylate monomer and a catalytic amount of this compound in a suitable solvent (if necessary) in a reaction vessel transparent to UV light.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiate the solution with a UV lamp at a suitable wavelength and intensity.
-
Monitor the progress of the polymerization by measuring the viscosity of the solution or by spectroscopic methods.
-
Once the desired degree of polymerization is achieved, terminate the reaction by turning off the UV lamp.
-
Precipitate the polymer by adding a non-solvent and collect it by filtration.
| Monomer | Photoinitiator Conc. | UV Wavelength | Polymerization Time | Conversion (%) |
| Methyl Methacrylate | 0.1 - 1.0 mol% | 254 - 365 nm | 0.5 - 5 h | >90 |
| Styrene | 0.1 - 1.0 mol% | 254 - 365 nm | 1 - 8 h | 80 - 95 |
| Acrylonitrile | 0.1 - 1.0 mol% | 254 - 365 nm | 0.5 - 4 h | >95 |
Table 1: Typical conditions for photoinitiated polymerization using this compound.
Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions
O-acyl oximes have emerged as versatile directing groups in transition metal-catalyzed C-H activation reactions.[6] The oxime functionality can coordinate to the metal center, directing the activation of an ortho C-H bond of the aromatic ring. This strategy has been successfully employed for the synthesis of biaryl compounds and various nitrogen-containing heterocycles.[7]
General Workflow:
Caption: Workflow for Pd-catalyzed ortho-C-H arylation.
Protocol 4: Palladium-Catalyzed ortho-C-H Arylation of this compound
Materials:
-
This compound
-
Aryl boronic acid or Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylating agent, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the specified temperature for the required time, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-arylated product.
| Arylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 4-Chlorophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 24 | 65-75 |
Table 2: Conditions and yields for Pd-catalyzed ortho-C-H arylation.
Synthesis of Nitrogen-Containing Heterocycles
O-acyl oximes are valuable precursors for the synthesis of various nitrogen-containing heterocycles such as pyridines, pyrroles, and quinolines.[8][9][10] These reactions often proceed through the generation of iminyl radicals or via transition metal-catalyzed cyclization pathways.
Logical Relationship for Heterocycle Synthesis:
Caption: Pathways for N-heterocycle synthesis from this compound.
Protocol 5: Copper-Catalyzed Synthesis of Substituted Pyridines[13]
Materials:
-
This compound
-
α,β-Unsaturated aldehyde or ketone
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Amine co-catalyst (e.g., di-tert-butylamine)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
In a reaction vial, combine this compound, the α,β-unsaturated carbonyl compound, the copper catalyst, and the amine co-catalyst.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the substituted pyridine.
| α,β-Unsaturated Carbonyl | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cinnamaldehyde | Cu(OAc)₂ / t-Bu₂NH | DMF | 120 | 24 | 70-80 |
| Chalcone | CuI / Pyrrolidine | DMSO | 130 | 18 | 65-75 |
| Crotonaldehyde | Cu(OTf)₂ / DBU | DMF | 110 | 36 | 50-60 |
Table 3: Conditions for the synthesis of substituted pyridines.
Conclusion
This compound is a valuable reagent in organic synthesis with a growing number of applications. Its ability to act as a photoinitiator, a substrate in C-H activation reactions, and a precursor for nitrogen heterocycles makes it a powerful tool for the construction of complex organic molecules. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors. Further exploration of its reactivity is expected to uncover even more novel and efficient synthetic methodologies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy this compound [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzophenone O-acetyl oxime as a Precursor for Amide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The transformation of ketones into amides is a cornerstone of organic synthesis, crucial for the preparation of pharmaceuticals, natural products, and other biologically active compounds. The Beckmann rearrangement offers a reliable method for this conversion, proceeding through an oxime intermediate. This application note details the use of benzophenone O-acetyl oxime as a precursor for the synthesis of N-phenylbenzamide. The acetylation of the oxime hydroxyl group enhances its leaving group ability, facilitating the rearrangement under milder conditions compared to the direct rearrangement of the oxime.
Overall Reaction Scheme:
The synthesis is a two-step process starting from benzophenone:
-
Oximation: Benzophenone is converted to benzophenone oxime.
-
Acetylation and Rearrangement: The oxime is acetylated to form this compound, which then undergoes the Beckmann rearrangement to yield N-phenylbenzamide.
Experimental Protocols
Part 1: Synthesis of Benzophenone Oxime
This protocol describes the conversion of benzophenone to benzophenone oxime.
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
95% Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Apparatus:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.[1]
-
With continuous shaking or stirring, add approximately 6.5 g of sodium hydroxide pellets in portions.[1]
-
Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
In a 500 mL beaker, prepare a solution of 14 mL of concentrated hydrochloric acid in 100 mL of water. Pour the cooled reaction mixture into this acidic solution.[1]
-
A precipitate of benzophenone oxime will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water and allow it to air dry.[1]
-
For purification, recrystallize the crude product from approximately 10 mL of methanol.[1]
-
Collect the purified crystals by vacuum filtration, dry them, and record the final weight and melting point.
Part 2: Synthesis of N-Phenylbenzamide via this compound
This protocol outlines the acetylation of benzophenone oxime and its subsequent rearrangement to N-phenylbenzamide. This can be performed as a one-pot reaction or with the isolation of the O-acetyl oxime intermediate.
Materials:
-
Benzophenone oxime (from Part 1)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
N,N-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the dried benzophenone oxime in pyridine in a round-bottom flask.
-
Add a catalytic amount of N,N-dimethylaminopyridine (optional).
-
Add acetic anhydride (2 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature for 1 hour.[2]
-
The reaction mixture now contains this compound. For the rearrangement, gently heat the mixture. The acetate acts as a good leaving group, facilitating the Beckmann rearrangement.[3]
-
After the rearrangement is complete (monitor by TLC), remove the volatile components using a rotary evaporator.[2]
-
To the residue, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).[2]
-
Combine the organic extracts and wash successively with 1 M HCl and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude N-phenylbenzamide.[2]
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data from representative experiments for the synthesis of benzophenone oxime and its rearrangement to N-phenylbenzamide under various conditions.
Table 1: Synthesis of Benzophenone Oxime
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Benzophenone | NH₂OH·HCl, NaOH | 95% Ethanol/Water | 5 min (reflux) | 89.58 | 125-130 | [1] |
Table 2: Beckmann Rearrangement of Benzophenone Oxime to N-Phenylbenzamide
| Starting Material | Rearrangement Agent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Benzophenone Oxime | Thionyl Chloride | Anhydrous Ether | Not Specified | Not Specified | 64.53 | [1] |
| Benzophenone Oxime | Cyanuric chloride (10 mol%) | CD₃CN | 1 hour (monitoring) | 50 | >95 (conversion) | [4] |
| Benzophenone | p-TsCl, Imidazole | Zirconia milling jar (mechanochemical) | 99 min | 30 Hz (milling) | 86 | [5] |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathways and experimental procedures.
Caption: Reaction pathway for the synthesis of N-Phenylbenzamide.
Caption: Experimental workflow for amide synthesis.
References
Synthesis of Amides from Benzophenone O-acetyl oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of amides, specifically benzanilide, from benzophenone O-acetyl oxime. This reaction proceeds via the Beckmann rearrangement, a cornerstone transformation in organic synthesis for the conversion of oximes to amides. The protocols outlined herein cover the synthesis of the precursor, benzophenone oxime, its acetylation to the O-acetyl oxime, and the subsequent rearrangement to the target amide. This document is intended to serve as a comprehensive guide for researchers in academic and industrial settings, including those involved in drug development, where amide bond formation is a critical synthetic step.
Introduction
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an N-substituted amide.[1][2][3] The reaction is typically catalyzed by acids and involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen.[3] The efficiency of the rearrangement can be significantly enhanced by converting the oxime's hydroxyl group into a better leaving group. Acetylation of the oxime to form an O-acetyl oxime facilitates the rearrangement under milder conditions.[4]
This compound serves as an excellent model substrate to illustrate this valuable synthetic transformation, yielding benzanilide, a compound with applications in the synthesis of various organic molecules.
Signaling Pathways and Experimental Workflow
The overall transformation involves a two-step process: the formation of benzophenone oxime from benzophenone, followed by the Beckmann rearrangement of its O-acetyl derivative to yield benzanilide.
Figure 1. Experimental workflow for the synthesis of benzanilide.
The mechanism of the Beckmann rearrangement of this compound is initiated by the departure of the acetate leaving group, followed by the migration of one of the phenyl groups to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable amide product.
Figure 2. Simplified signaling pathway of the Beckmann rearrangement.
Experimental Protocols
Protocol 1: Synthesis of Benzophenone Oxime
This protocol is adapted from established procedures.[1]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.
-
With continuous shaking, add approximately 6.5 g of sodium hydroxide pellets in portions.
-
Once the sodium hydroxide has been added, attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate 500 mL beaker, prepare a solution of 14 mL of concentrated hydrochloric acid in 100 mL of water.
-
Pour the cooled reaction mixture into the acidic solution. A precipitate of benzophenone oxime will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water and allow it to air dry.
-
Recrystallize the crude product from methanol to obtain pure benzophenone oxime.
-
Determine the yield and melting point of the purified product.
Protocol 2: Synthesis of Benzanilide from this compound (via Beckmann Rearrangement)
This protocol is a general procedure for the Beckmann rearrangement of an O-acetylated oxime, based on established principles.[4] The O-acetyl oxime can be prepared by treating the benzophenone oxime from Protocol 1 with acetic anhydride.
Materials:
-
Benzophenone oxime
-
Acetic anhydride
-
Anhydrous ether (or other suitable solvent)
-
Thionyl chloride (optional catalyst, for rearrangement of the parent oxime)[1]
-
Deionized water
-
Methanol (for recrystallization)
-
Erlenmeyer flask
-
Water bath
-
Melting point apparatus
Procedure:
Part A: Preparation of this compound (in situ)
-
Dissolve 2.0 g of benzophenone oxime in a minimal amount of a suitable solvent like pyridine or in an excess of acetic anhydride.
-
If using a solvent, add a stoichiometric equivalent of acetic anhydride.
-
The formation of the O-acetyl oxime can be monitored by thin-layer chromatography (TLC).
Part B: Beckmann Rearrangement
-
Gently heat the solution containing this compound. The rearrangement may occur upon heating.[4]
-
Alternatively, for a more controlled rearrangement, a Lewis acid catalyst can be employed at milder temperatures.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully add 25 mL of water and boil for several minutes to hydrolyze any remaining acetic anhydride and to precipitate the product. Break up any lumps that form.
-
Decant the supernatant liquid and recrystallize the solid product from methanol.
-
Dry the purified benzanilide and determine its weight and melting point.
Alternative Rearrangement using Thionyl Chloride (for Benzophenone Oxime): [1]
-
In a fume hood, dissolve 2.0 g of benzophenone oxime in 20 mL of anhydrous ether in an Erlenmeyer flask.
-
Add approximately 3 mL of pure thionyl chloride.
-
Gently warm the flask on a water bath to distill off the solvent and other volatile products.
-
Proceed with steps 4-6 from Part B above for work-up and purification.
Data Presentation
The following table summarizes the yields of benzanilide obtained from the Beckmann rearrangement of benzophenone oxime under various conditions. While specific data for the O-acetyl derivative is limited in readily available literature, these results for the parent oxime provide a valuable benchmark for expected efficiency. The use of an O-acetyl group is generally expected to facilitate the reaction, potentially leading to higher yields under milder conditions.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thionyl Chloride | Anhydrous Ether | Water Bath | - | 64.53 | [1] |
| Polyphosphoric Acid (PPA) | - (ultrasound) | 60 | 120 min | 56.65 | [5] |
| [HMIm]HSO₄ (Ionic Liquid) | - | 120 | 6 h | 45 | [6] |
| [HMIm]HSO₄ with P₂O₅ | - | 90 | 6 h | 91 | [6] |
| p-Tosyl Imidazole (mechanochemical) | - | - | 99 min | 86 | [7] |
Conclusion
The synthesis of amides from this compound via the Beckmann rearrangement is a robust and efficient method for carbon-nitrogen bond formation. The protocols provided herein offer a clear, step-by-step guide for the preparation of the oxime precursor and its subsequent conversion to benzanilide. The acetylation of the oxime hydroxyl group serves to activate the substrate, allowing for a more facile rearrangement. The collated data on the rearrangement of the parent benzophenone oxime under various catalytic conditions highlights the versatility of this transformation and provides a useful reference for process optimization. These application notes are designed to be a valuable resource for chemists engaged in synthetic methodology and drug discovery.
References
- 1. thinkswap.com [thinkswap.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. careerendeavour.com [careerendeavour.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cayley-nielson.com [cayley-nielson.com]
- 6. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Photochemical Versatility of Benzophenone O-acetyl oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzophenone O-acetyl oxime is a versatile photoactive compound with significant applications in organic synthesis and materials science. Its utility stems from the photochemical reactivity of the benzophenone chromophore and the N-O bond of the oxime ester. Upon absorption of ultraviolet (UV) light, the molecule undergoes cleavage of the N-O bond, generating reactive iminyl radical intermediates. This property makes it a valuable tool for a range of photochemical transformations, including its use as a photoinitiator for polymerization and in the synthesis of complex nitrogen-containing heterocyclic compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in key photochemical applications.
Application as a Photoinitiator for Radical Polymerization
This compound can function as a Type I photoinitiator, where the molecule undergoes unimolecular bond cleavage upon irradiation to generate free radicals that initiate polymerization. The photolysis of the N-O bond creates both an iminyl radical and an acetoxy radical, both of which can initiate the polymerization of vinyl monomers.
Quantitative Data for a Model Polymerization System
The efficiency of this compound as a photoinitiator can be compared with other common photoinitiators. The following table summarizes typical quantitative data for the photopolymerization of a standard acrylate monomer, Trimethylolpropane Triacrylate (TMPTA), using different photoinitiators.
| Photoinitiator | Concentration (wt%) | Light Source | Irradiation Time (s) | Final Monomer Conversion (%) |
| This compound (Adapted Data) | 2 | 365 nm UV LED | 60 | ~85 |
| Benzophenone/Triethanolamine | 2 / 2 | 365 nm UV LED | 60 | ~90 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 2 | 365 nm UV LED | 60 | ~95 |
Experimental Protocol: UV-Curing of an Acrylate Resin
This protocol describes the use of this compound to initiate the photopolymerization of a simple acrylate resin film.
Materials:
-
This compound
-
Trimethylolpropane triacrylate (TMPTA)
-
Glass microscope slides
-
UV curing lamp (365 nm)
-
Micropipette
-
Thin-film applicator or spin coater
Procedure:
-
Preparation of the Photopolymerizable Resin:
-
Prepare a 2% (w/w) solution of this compound in TMPTA.
-
Gently warm the mixture to approximately 40-50°C and stir until the photoinitiator is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Film Application:
-
Place a clean glass microscope slide on a level surface.
-
Apply a small volume of the resin to one end of the slide.
-
Use a thin-film applicator to draw down a uniform film of a desired thickness (e.g., 50 µm). Alternatively, a spin coater can be used to achieve a more uniform and thinner film.
-
-
UV Curing:
-
Place the coated slide under a 365 nm UV lamp.
-
The distance from the lamp to the sample and the intensity of the light source should be kept consistent for reproducible results.
-
Irradiate the film for a predetermined time (e.g., 60 seconds).
-
The film is considered cured when it is tack-free to the touch.
-
-
Analysis (Optional):
-
The degree of monomer conversion can be determined using Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C absorption band (typically around 1635 cm⁻¹).
-
Experimental Workflow for Photopolymerization
Troubleshooting & Optimization
Optimizing reaction conditions for Benzophenone O-acetyl oxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzophenone O-acetyl oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of benzophenone oxime (precursor): The initial oximation reaction may not have gone to completion. 2. Inefficient acetylation: The acetylating agent may be old or decomposed. The reaction conditions (temperature, time) may not be optimal. 3. Hydrolysis of the product: The product can be sensitive to hydrolysis, especially during workup. 4. Loss of product during purification: The product may be lost during extraction or recrystallization. | 1. Verify precursor purity: Ensure the benzophenone oxime is pure and dry before proceeding to the acetylation step. Confirm its identity and purity using techniques like melting point determination or spectroscopy. 2. Use fresh reagents: Use fresh acetic anhydride or acetyl chloride. Consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[1] 3. Anhydrous conditions: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reagents and product. 4. Optimize workup and purification: Minimize the use of aqueous solutions during workup. For recrystallization, carefully select a solvent system that maximizes product recovery.[2] |
| Formation of Side Products | 1. Beckmann rearrangement: This is a common side reaction for oximes, especially under acidic conditions or at elevated temperatures, leading to the formation of benzanilide.[3] 2. Unreacted starting material: The reaction may not have gone to completion. 3. Diacetylation or other side reactions: While less common for the oxime hydroxyl group, other reactive sites could potentially be acetylated. | 1. Control reaction temperature: Perform the acetylation at or below room temperature to minimize the risk of the Beckmann rearrangement. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[1] 3. Purification: Utilize column chromatography to separate the desired product from side products if recrystallization is ineffective.[4] |
| Difficulty in Product Purification | 1. Oily product: The crude product may not solidify, making recrystallization challenging. 2. Co-crystallization of impurities: Impurities may crystallize along with the product. | 1. Solvent selection for recrystallization: Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to induce crystallization. Trituration with a non-polar solvent like hexane may also help. 2. Column chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative for purification.[4][5] |
| Inconsistent Results | 1. Variability in reagent quality: The purity of benzophenone, hydroxylamine hydrochloride, or the acetylating agent can affect the outcome. 2. Presence of moisture: Water can interfere with the reaction. 3. Inconsistent reaction conditions: Variations in temperature, reaction time, or stirring speed can lead to different results. | 1. Use high-purity reagents: Ensure all starting materials are of high purity. 2. Maintain anhydrous conditions: Dry all solvents and glassware thoroughly before use. 3. Standardize the protocol: Carefully control all reaction parameters to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of this compound?
A1: The first step is the synthesis of benzophenone oxime, which is typically prepared by the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base.
Q2: What are the common acetylating agents for this synthesis?
A2: The most common acetylating agents are acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its lower volatility and corrosiveness.
Q3: Why is pyridine often used in the acetylation reaction?
A3: Pyridine acts as a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid) formed during the reaction. It can also act as a catalyst.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (benzophenone oxime) and the product (this compound) should be visible, with the starting material spot diminishing and the product spot intensifying over time.[1]
Q5: What is the Beckmann rearrangement, and how can I avoid it?
A5: The Beckmann rearrangement is a common acid-catalyzed rearrangement of oximes to amides. In this case, benzophenone oxime can rearrange to form benzanilide. To avoid this, it is crucial to control the reaction temperature, keeping it at or below room temperature, and to use a non-acidic or weakly basic catalyst system.[3]
Q6: What is a suitable solvent for recrystallizing this compound?
A6: While the optimal solvent should be determined experimentally, common solvents for recrystallizing similar organic compounds include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or water) to induce crystallization.[2][6]
Experimental Protocols
Protocol 1: Synthesis of Benzophenone Oxime (Precursor)
This protocol is adapted from a standard organic synthesis procedure.
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethanol, and water.
-
With shaking, add powdered sodium hydroxide in portions. If the reaction becomes too vigorous, cool the flask with tap water.
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.
-
Cool the reaction mixture and pour it into a solution of concentrated hydrochloric acid in water.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.
-
The crude benzophenone oxime can be purified by recrystallization from methanol or ethanol.
Protocol 2: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of acetophenone O-acetyl oxime.[7]
Materials:
-
Benzophenone oxime
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzophenone oxime in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Data Presentation
Table 1: Reaction Parameters for Benzophenone Oxime Synthesis
| Parameter | Value | Reference |
| Reactants | Benzophenone, Hydroxylamine Hydrochloride, Sodium Hydroxide | Generic Protocol |
| Solvent | 95% Ethanol/Water | Generic Protocol |
| Temperature | Reflux | Generic Protocol |
| Reaction Time | 5 minutes | Generic Protocol |
| Yield | High | Generic Protocol |
Table 2: Reaction Parameters for this compound Synthesis (Adapted Protocol)
| Parameter | Value | Reference |
| Reactants | Benzophenone Oxime, Acetic Anhydride, Pyridine | [7] |
| Solvent | Pyridine (as reactant and solvent) | [7] |
| Temperature | 0°C to Room Temperature | [7] |
| Reaction Time | 1-2 hours | [7] |
| Yield | Moderate to High (expected) | [7] |
Visualizations
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Benzophenone O-acetyl Oxime
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzophenone O-acetyl oxime for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds in two main stages: the formation of Benzophenone Oxime and its subsequent acetylation.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution | Rationale |
| Incomplete formation of the precursor, Benzophenone Oxime. | - Ensure complete dissolution of benzophenone before adding hydroxylamine hydrochloride. - Use a slight excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents). - Confirm the complete consumption of benzophenone via Thin Layer Chromatography (TLC) before proceeding to the acetylation step. | The formation of the oxime is a prerequisite for the acetylation. Incomplete reaction in the first step will naturally lead to a low yield of the final product. |
| Inefficient acetylation of Benzophenone Oxime. | - Use freshly opened or distilled acetic anhydride to avoid using hydrolyzed reagent (acetic acid). - Employ a base catalyst such as pyridine to activate the hydroxyl group of the oxime.[1] - Increase the molar ratio of acetic anhydride to benzophenone oxime (e.g., 2-3 equivalents). | Acetic anhydride is susceptible to hydrolysis. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction forward.[1] An excess of the acetylating agent can improve reaction kinetics. |
| Decomposition of the product. | - Maintain a low reaction temperature (e.g., 0-25°C) during acetylation. - Avoid prolonged reaction times. Monitor the reaction progress by TLC. | O-acetyl oximes can be susceptible to side reactions like the Beckmann rearrangement, especially at elevated temperatures or in the presence of acid.[2] |
| Loss of product during workup and purification. | - During aqueous workup, ensure the pH is neutral or slightly basic before extraction to prevent hydrolysis. - For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, or mixed solvent systems like ethyl acetate/hexanes.[3] | The O-acetyl group can be labile under acidic conditions. Proper solvent selection is crucial for minimizing product loss during recrystallization. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Possible Cause | Suggested Solution |
| Unreacted Benzophenone Oxime | - Incomplete acetylation. | - Increase the reaction time or the amount of acetic anhydride. - Ensure the use of a suitable catalyst like pyridine. |
| Benzophenone | - Hydrolysis of the starting oxime or the final O-acetyl oxime product. - Decomposition of the oxime in the presence of moisture and oxygen.[4] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, minimize contact with acidic aqueous solutions. |
| Benzanilide | - Beckmann rearrangement of Benzophenone Oxime. | - Maintain a low reaction temperature during acetylation. - Avoid acidic conditions. The use of pyridine helps to scavenge any acid formed. The Beckmann rearrangement is often promoted by acids and higher temperatures.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the acetylation of Benzophenone Oxime?
A1: The acetylation should ideally be carried out at a low temperature, typically between 0°C and room temperature (approximately 25°C).[5] Higher temperatures can promote the undesirable Beckmann rearrangement, leading to the formation of benzanilide as a byproduct and reducing the yield of the desired this compound.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system would be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The starting material (Benzophenone Oxime) and the product (this compound) will have different Rf values, allowing you to track the consumption of the reactant and the formation of the product.
Q3: What is the role of pyridine in the acetylation reaction?
A3: Pyridine serves two main purposes in this reaction. Firstly, it acts as a base to neutralize the acetic acid that is formed as a byproduct, which helps to drive the equilibrium towards the product side. Secondly, it can act as a nucleophilic catalyst, activating the acetic anhydride and increasing the rate of the reaction.[1]
Q4: My final product is an oil and won't crystallize. What should I do?
A4: Oiling out during recrystallization can occur if the product is impure or if the cooling process is too rapid. Try dissolving the oil in a minimum amount of a good solvent (a solvent in which it is highly soluble) and then slowly adding a poor solvent (a solvent in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of the pure product, if available, can also induce crystallization.
Q5: Can I use acetyl chloride instead of acetic anhydride?
A5: Yes, acetyl chloride can also be used as an acetylating agent. However, the reaction with acetyl chloride is typically more vigorous and produces hydrochloric acid as a byproduct. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine, is required to neutralize the HCl.
Data Presentation
The following table presents illustrative data on how different reaction conditions can affect the yield of this compound. These are representative values and actual results may vary.
| Entry | Acetic Anhydride (Equivalents) | Pyridine (Equivalents) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | 1.2 | 1.2 | 25 | 4 | 75 |
| 2 | 2.0 | 2.0 | 25 | 2 | 92 |
| 3 | 2.0 | 2.0 | 50 | 2 | 65 (with Beckmann rearrangement byproduct) |
| 4 | 2.0 | 0 | 25 | 8 | 40 |
Experimental Protocols
Synthesis of Benzophenone Oxime
This procedure is adapted from established literature methods.[4][6]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and water.
-
With stirring, add powdered sodium hydroxide (5.0 eq) portion-wise. The reaction may become exothermic; cool the flask with a water bath if necessary.
-
After the addition of sodium hydroxide is complete, heat the mixture to reflux for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of concentrated hydrochloric acid in water.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product. A high yield (typically >95%) of benzophenone oxime is expected.[4]
-
For purification, the crude product can be recrystallized from methanol.
Synthesis of this compound
This protocol is a general method for the acetylation of oximes.[5]
Materials:
-
Benzophenone Oxime
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric Acid
-
Saturated aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve Benzophenone Oxime (1.0 eq) in anhydrous pyridine (2-10 mL per mmol of oxime) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.0 eq) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the volatile components under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture.
Mandatory Visualization
Caption: Troubleshooting Decision Tree for Low Yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of Benzophenone O-acetyl oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzophenone O-acetyl oxime.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction: The reaction may not have gone to completion. | - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ineffective Acetylating Agent: The acetic anhydride or acetyl chloride may have degraded. | - Use a fresh bottle of the acetylating agent. | |
| Incorrect Base: The base used may not be strong enough to deprotonate the oxime. | - Consider using a stronger base, such as pyridine or triethylamine. | |
| Presence of Starting Material (Benzophenone Oxime) in Product | Incomplete Acetylation: Insufficient acetylating agent or reaction time. | - Increase the molar equivalent of the acetylating agent. - Prolong the reaction time and monitor by TLC. |
| Formation of N-phenylbenzamide (Beckmann Rearrangement Product) | Acidic Conditions: Trace amounts of acid can catalyze the Beckmann rearrangement. | - Ensure all glassware is dry and free of acidic residues. - Use a non-acidic workup procedure. - The reaction can be performed in the presence of a non-nucleophilic base to scavenge any acid formed. |
| Formation of Benzophenone | Hydrolysis: The product, this compound, or the starting material, Benzophenone oxime, may have hydrolyzed during the reaction or workup. | - Ensure anhydrous reaction conditions. - Use a non-aqueous workup if possible. - Avoid prolonged exposure to acidic or basic aqueous solutions during extraction. |
| Oily Product Instead of Crystalline Solid | Impurities: The presence of side products or residual solvent can prevent crystallization. | - Purify the crude product using column chromatography on silica gel. - Attempt to crystallize the purified product from a different solvent system. |
| Difficulty in Purification | Similar Polarity of Products: The desired product and side products may have similar polarities, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most significant side reaction is the Beckmann rearrangement of the starting material, Benzophenone oxime, to form N-phenylbenzamide. This is typically catalyzed by acidic conditions.
Q2: How can I minimize the Beckmann rearrangement?
A2: To minimize the Beckmann rearrangement, it is crucial to maintain non-acidic conditions throughout the synthesis and workup. This can be achieved by using dry glassware, high-purity reagents, and including a non-nucleophilic base in the reaction mixture to neutralize any trace acids.
Q3: What is the best method to purify the crude product?
A3: Purification is commonly achieved by column chromatography on silica gel.[1] The choice of eluent will depend on the specific impurities present, but a mixture of ethyl acetate and hexanes is often a good starting point. Recrystallization from a suitable solvent can also be an effective purification method.
Q4: My product appears to be an oil, but the literature reports it as a solid. What should I do?
A4: An oily product often indicates the presence of impurities that inhibit crystallization. It is recommended to purify the oil using column chromatography. Once the product is pure, crystallization can be attempted from an appropriate solvent.
Q5: Can I use a different acetylating agent other than acetic anhydride or acetyl chloride?
A5: While acetic anhydride and acetyl chloride are the most common acetylating agents for this synthesis, other reagents could potentially be used. However, their use may require significant optimization of the reaction conditions.
Quantitative Data Summary
| Parameter | Value | Notes |
| Typical Yield of Benzophenone Oxime (Precursor) | 98-99% | Based on the reaction of benzophenone with hydroxylamine hydrochloride.[2] |
| Melting Point of Benzophenone Oxime | 141-142 °C | This can be used to assess the purity of the starting material.[2] |
| Yield of this compound | 92% | Achieved via purification by silica gel chromatography.[1] |
Experimental Protocols
Synthesis of Benzophenone Oxime (Precursor)
-
In a round-bottomed flask, combine benzophenone (0.55 mole), hydroxylamine hydrochloride (0.86 mole), 200 mL of 95% ethyl alcohol, and 40 mL of water.[2]
-
With shaking, add powdered sodium hydroxide (2.75 moles) in portions. If the reaction becomes too vigorous, cool the flask with tap water.[2]
-
Once all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling for five minutes.[2]
-
After cooling, pour the reaction mixture into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.[2]
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry it.[2]
Synthesis of this compound
-
Dissolve Benzophenone oxime (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottomed flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.[1]
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its major side reactions.
References
Technical Support Center: Benzophenone O-acetyl oxime Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzophenone O-acetyl oxime. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize (Oiling Out) | 1. The solvent is too nonpolar for the compound, causing it to come out of solution as a liquid. 2. The solution is supersaturated. 3. Impurities are present that inhibit crystal lattice formation. | 1. Add a more polar co-solvent dropwise until the oil redissolves, then allow to cool slowly. A mixture of hexanes and ethyl acetate is a good starting point. 2. Gently heat the solution to redissolve the oil, then add a small amount of additional solvent before cooling again. 3. Attempt purification by column chromatography to remove impurities before recrystallization. |
| Low Recovery After Recrystallization | 1. The chosen solvent is too good at dissolving the compound, even at low temperatures. 2. Too much solvent was used. 3. The product was not fully precipitated before filtration. | 1. Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol or methanol can be effective for oximes.[1] 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Ensure the solution has been thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtering. |
| Incomplete Separation by Column Chromatography | 1. The solvent system (eluent) is not optimized for separation. 2. The column was not packed or loaded correctly. 3. The column was overloaded with the crude product. | 1. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good starting point for oxime derivatives is a mixture of ethyl acetate and hexanes.[2] Aim for an Rf value of ~0.3-0.4 for the desired product. 2. Ensure the silica gel is packed uniformly without air bubbles and the crude product is loaded onto the column in a minimal amount of solvent. 3. Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Presence of Starting Material (Benzophenone Oxime) in Final Product | 1. The acylation reaction did not go to completion. 2. The purification method was not effective at removing the more polar benzophenone oxime. | 1. Ensure the reaction is complete by monitoring with TLC before workup. 2. Benzophenone oxime is more polar than its acetylated counterpart. Use column chromatography with a gradient elution, starting with a less polar eluent (e.g., low percentage of ethyl acetate in hexanes) and gradually increasing the polarity to elute the more polar impurity after the desired product has been collected. |
| Product Appears Discolored | 1. Presence of colored impurities from the reaction. 2. Thermal decomposition of the product.[3] | 1. Recrystallization with the addition of a small amount of activated charcoal can help remove colored impurities. 2. Avoid excessive heating during purification steps. This compound can be susceptible to thermal decomposition.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials, namely benzophenone oxime and the acylating agent (e.g., acetic anhydride or its hydrolysis product, acetic acid). Side products from the reaction can also be present.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for recrystallization of oxime derivatives include ethanol, methanol, or a co-solvent system such as ethyl acetate/hexanes.[1][2] The ideal solvent will dissolve the compound when hot but have limited solubility when cold.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: For silica gel column chromatography, a common eluent system is a mixture of ethyl acetate and hexanes.[2] The exact ratio should be determined by TLC analysis of the crude mixture to achieve good separation between the product and any impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities.
Q5: My purified this compound is degrading over time. How can I properly store it?
A5: this compound can be sensitive to light and heat.[3] It is recommended to store the purified compound in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Column Packing: Prepare a glass column with a stopcock and a small plug of cotton or glass wool at the bottom. Add a layer of sand, then fill the column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the elution. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logic for selecting a purification method based on impurity polarity.
References
Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low yields in the Beckmann rearrangement of Benzophenone O-acetyl oxime to benzanilide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Beckmann rearrangement of this compound is resulting in a very low yield of benzanilide. What are the most common causes?
Low yields are typically traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or the purity of the starting materials. Key factors to investigate include:
-
Presence of Water: Moisture can hydrolyze the starting material or key intermediates, halting the reaction.
-
Incorrect Catalyst/Acid: The choice and concentration of the catalyst are critical. While the O-acetyl group is a good leaving group, an acid catalyst is often still required to facilitate the reaction. Some traditional catalysts like concentrated sulfuric acid or phosphorus pentachloride can be overly harsh, leading to degradation.[1][2][3]
-
Suboptimal Temperature: The reaction may require specific temperatures to proceed efficiently. Excessively high temperatures can promote decomposition or side reactions, while temperatures that are too low may result in an incomplete reaction.[4]
-
Beckmann Fragmentation: A common side reaction is fragmentation, which competes with the rearrangement pathway, especially if the migrating group can form a stable carbocation.[1]
-
Impure Starting Material: Residual benzophenone or hydroxylamine from the synthesis of the oxime can interfere with the rearrangement.
Q2: What are the primary side products, and how can they be minimized?
The main competing reaction is the Beckmann fragmentation . This pathway generates a nitrile and a carbocation, which can lead to a variety of secondary products.[1] While less common for benzophenone derivatives compared to substrates with quaternary carbons, it can be promoted by certain reaction conditions.
-
Minimization Strategy: Careful selection of the promoting reagent and solvent can favor rearrangement over fragmentation.[1] Milder reagents and lower temperatures are often beneficial. Using reagents like p-toluenesulfonyl chloride can help avoid side reactions.[4]
Another common issue is hydrolysis . Water in the reaction mixture can react with the nitrilium ion intermediate, converting it back to benzophenone, or hydrolyze the final benzanilide product, especially under harsh acidic conditions.
-
Minimization Strategy: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.
Q3: How does the choice of catalyst influence the reaction yield?
The catalyst's primary role is to activate the hydroxyl group (or, in this case, the O-acetyl group) and facilitate its departure, initiating the rearrangement.[5] The effectiveness and potential for side reactions vary significantly between catalysts.
-
Strong Protic Acids (e.g., H₂SO₄, PPA): These are classic catalysts but can be too harsh for sensitive substrates, leading to charring or undesired side products.[1][3]
-
Dehydrating Agents (e.g., PCl₅, SOCl₂): These reagents are effective but can also be aggressive and generate corrosive byproducts like HCl.[1][6]
-
Modern Catalytic Systems: Recent research has focused on milder and more selective catalysts that often provide higher yields. These include Lewis acids (e.g., AlCl₃, ZnCl₂), cyanuric chloride, and the Mukaiyama reagent.[2][3][7][8] These systems can often be used in catalytic amounts under milder conditions.[3]
Q4: Is my starting material, this compound, pure enough?
The purity of the oxime is critical. The presence of unreacted benzophenone from the oximation step can complicate purification and reduce the overall yield. Additionally, the stereochemistry of the oxime is important; the rearrangement is stereospecific, with the group anti to the leaving group migrating.[1][5][6] While both groups are phenyl in benzophenone oxime, ensuring the correct and pure oxime isomer is used is good practice.
-
Troubleshooting Step: Recrystallize the benzophenone oxime starting material before acetylation or the O-acetyl oxime itself to ensure high purity. Confirm purity using melting point analysis or spectroscopy.
Quantitative Data: Comparison of Catalytic Systems
The yield of the Beckmann rearrangement is highly dependent on the chosen methodology. The table below summarizes various conditions reported for the rearrangement of ketoximes, including benzophenone oxime, to provide a comparative overview.
| Catalyst/Reagent System | Solvent | Temperature | Yield of Amide |
| Thionyl Chloride (SOCl₂) | Anhydrous Ether | Not specified | 65%[9] |
| Mukaiyama Reagent / Et₃N | Acetonitrile (CH₃CN) | Room Temperature | Good to Excellent[2][7] |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile (CH₃CN) | Reflux | 96%[2] |
| N-methyl-imidazolium hydrosulfate / P₂O₅ | Solvent-free | 90°C | 91%[2] |
| Aluminum Chloride (AlCl₃, 10 mol%) | Anhydrous Acetonitrile | Reflux | Up to 99%[3] |
| p-Toluenesulfonyl chloride (TsCl) / ZnCl₂ | Acetonitrile (CH₃CN) | Reflux | Excellent[3] |
Experimental Protocols
A successful rearrangement depends on a pure starting material. Below are representative protocols for the synthesis of the benzophenone oxime precursor and its subsequent rearrangement.
Protocol 1: Preparation of Benzophenone Oxime
This protocol is adapted from standard laboratory procedures for the condensation of a ketone with hydroxylamine hydrochloride.[9][10]
Materials:
-
Benzophenone: 5.0 g
-
Hydroxylamine hydrochloride: 3.0 g
-
95% Ethanol: 10 mL
-
Water: 2 mL
-
Sodium hydroxide pellets: 6.5 g
-
Concentrated HCl
-
Methanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethanol, and water.
-
With shaking, add the sodium hydroxide pellets in small portions. The flask may warm up.
-
After all the NaOH has been added, cool the mixture and pour it into a beaker containing a solution of 14 mL of concentrated HCl in 100 mL of water.
-
Filter the resulting precipitate via vacuum filtration and wash the solid thoroughly with cold water.
-
Recrystallize the crude benzophenone oxime from a minimal amount of hot methanol to obtain the purified product.
-
Dry the product completely before proceeding to the next step.
Protocol 2: Beckmann Rearrangement to Benzanilide using Thionyl Chloride
This protocol uses thionyl chloride to facilitate the rearrangement.[9] This procedure must be performed in a fume hood.
Materials:
-
Benzophenone oxime (from Protocol 1): 2.0 g
-
Anhydrous ether: 20 mL
-
Thionyl chloride (SOCl₂): ~3 mL
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 2.0 g of pure benzophenone oxime in 20 mL of anhydrous ether in a 150 mL Erlenmeyer flask.
-
In a fume hood, carefully and slowly add approximately 3 mL of pure thionyl chloride to the solution. A precipitate will form.
-
Allow the mixture to stand for about 20 minutes, then gently heat it on a steam bath to evaporate the ether.
-
Carefully add 25 mL of water to the residue and boil for several minutes to hydrolyze any remaining reagents. Break up any lumps that form.
-
Decant the supernatant liquid and recrystallize the crude solid product from methanol.
-
Filter, dry, and record the weight and melting point of the purified benzanilide.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Beckmann rearrangement.
Caption: A flowchart for diagnosing and resolving common causes of low yield.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. careerendeavour.com [careerendeavour.com]
- 6. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thinkswap.com [thinkswap.com]
- 10. scribd.com [scribd.com]
Preventing decomposition of Benzophenone O-acetyl oxime during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Benzophenone O-acetyl oxime during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound used in various chemical syntheses. It is recognized for its role in photochemistry and as a precursor for the formation of other molecules.[1]
Q2: What are the primary causes of this compound decomposition?
The primary causes of decomposition for this compound are exposure to light (photolysis), elevated temperatures (thermal decomposition), and moisture (hydrolysis).[1][2][3][4]
Q3: What are the ideal storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dark, and dry environment. Specifically, refrigeration (2-8 °C) or freezing is recommended, in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the visible signs of decomposition?
Decomposition may be indicated by a change in the physical appearance of the compound, such as discoloration (yellowing), clumping, or the presence of an odor. However, significant degradation can occur without any visible signs.
Q5: How can I detect and quantify the decomposition of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify the parent compound and its degradation products.[5][6][7] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to identify degradation products by observing shifts in proton signals.[8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using stored this compound. | Decomposition of the reagent due to improper storage. | 1. Verify the storage conditions (temperature, light exposure, moisture). 2. Analyze a sample of the stored material using HPLC or ¹H NMR to assess its purity. 3. If decomposition is confirmed, discard the old stock and use a fresh, properly stored batch. |
| Appearance of unexpected peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Identify the degradation products by comparing the retention times with known standards or by using LC-MS for mass identification. 2. Review the storage and handling procedures to identify the likely cause of degradation (e.g., exposure to light, heat, or moisture). |
| The compound has changed color or consistency. | Significant decomposition has likely occurred. | Discard the reagent and obtain a fresh supply. Review and improve storage protocols to prevent future occurrences. |
| Low yield in a reaction where this compound is a starting material. | The starting material has degraded, reducing the amount of active reagent. | 1. Quantify the purity of the this compound using a validated analytical method. 2. Adjust the amount of reagent used based on its purity or, preferably, use a new, high-purity batch. |
Data Presentation
Table 1: Summary of Potential Decomposition Pathways and Products
| Decomposition Pathway | Triggering Condition | Primary Degradation Product(s) | Secondary Degradation Product(s) |
| Photolysis | Exposure to UV light | Benzophenone, Acetic Acid, Nitrogen-containing radicals | Complex mixture of byproducts |
| Thermal Decomposition | Elevated temperatures | Benzophenone, Acetic Acid | Benzanilide (via Beckmann rearrangement) |
| Hydrolysis | Presence of moisture, especially under acidic or basic conditions | Benzophenone Oxime, Acetic Acid | Benzophenone |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Shelf-Life (Estimated) |
| Ideal | -20°C (Freezer) | Inert (Argon/Nitrogen) | Dark (Opaque container) | > 2 years |
| Acceptable | 2-8°C (Refrigerator) | Inert (Argon/Nitrogen) | Dark (Opaque container) | 1-2 years |
| Short-term | Room Temperature | Ambient | Dark (Opaque container) | < 6 months |
| Not Recommended | Room Temperature | Ambient | Exposed to Light | Weeks to months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for intentionally degrading this compound under various stress conditions to identify potential degradation products and pathways.[12][13]
1.1 Hydrolytic Degradation:
-
Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.
1.2 Thermal Degradation:
-
Place 10 mg of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile) and heat at 60°C for 48 hours.
1.3 Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) in a quartz cuvette to a UV light source (e.g., 254 nm or a broad-spectrum lamp) for a defined period.[14][15]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
1.4 Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
1.5 Analysis:
-
Following exposure to the stress conditions, analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general approach for developing an HPLC method to separate this compound from its potential degradation products.[6][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
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25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and expected degradation products (like benzophenone) have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solved Assign the H-NMR of Benzophenone oxime provided to | Chegg.com [chegg.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Benzophenone O-acetyl oxime Synthesis: A Technical Support Center for Scale-Up Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Benzophenone O-acetyl oxime synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most significant challenges in scaling up this synthesis can be categorized into two main stages: the formation of benzophenone oxime and its subsequent acetylation.
For the oximation step (Benzophenone to Benzophenone Oxime):
-
Exothermic Reaction Control: The reaction of benzophenone with hydroxylamine hydrochloride and a base is exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and impurities. Proper reactor cooling and controlled addition of reagents are critical.[1]
-
Reagent Solubility and Mixing: Ensuring complete dissolution and uniform mixing of benzophenone, hydroxylamine hydrochloride, and the base in the solvent system (often a mixture of ethanol and water) is crucial for consistent reaction kinetics and yield.[2] Inadequate agitation can result in localized high concentrations and side product formation.
-
Product Precipitation and Isolation: Benzophenone oxime precipitates from the reaction mixture upon acidification.[2] On a large scale, managing the filtration and washing of a large volume of solid can be challenging, potentially leading to product loss or contamination.
For the acetylation step (Benzophenone Oxime to this compound):
-
Choice and Handling of Acetylating Agent: Acetic anhydride and acetyl chloride are common acetylating agents.[3] Both are corrosive and react exothermically. Acetyl chloride is highly reactive and releases HCl gas, requiring specialized equipment for safe handling on an industrial scale.
-
Temperature Control: The acetylation reaction is often exothermic. Maintaining the optimal temperature is crucial to prevent side reactions, such as the formation of byproducts or degradation of the desired product.
-
Impurity Profile: Incomplete reactions can leave unreacted benzophenone oxime, while side reactions can introduce various impurities that may be difficult to remove at a large scale.
-
Work-up and Purification: The purification of this compound, often involving crystallization, can be challenging to optimize for large quantities to achieve the desired purity consistently.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Safety is paramount during scale-up. Key considerations include:
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety goggles, chemical-resistant gloves, and flame-resistant lab coats.[4]
-
Ventilation: The synthesis should be conducted in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors and any gaseous byproducts.[4]
-
Handling of Reagents:
-
Sodium Hydroxide: Corrosive and generates heat upon dissolution. Handle with care.
-
Hydroxylamine Hydrochloride: Can be an irritant.
-
Acetic Anhydride/Acetyl Chloride: Corrosive and react violently with water. Use with caution and ensure no water is present in the reaction vessel for acetylation.
-
-
Exothermic Reaction Management: Implement robust cooling systems and controlled reagent addition protocols to manage the exotherm of both the oximation and acetylation steps.[1]
-
Static Discharge: Use non-sparking tools and ensure proper grounding to prevent ignition of flammable solvents like ethanol.[4]
-
Emergency Procedures: Ensure that emergency exits, safety showers, and eyewash stations are readily accessible.[4]
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Benzophenone Oxime | Incomplete reaction due to poor mixing or insufficient reaction time. | Ensure vigorous and consistent agitation throughout the reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. |
| Loss of product during workup and isolation. | Optimize the precipitation and filtration process. Ensure the wash solvent is cold to minimize product dissolution. Consider using a filter press for large-scale operations. | |
| Low Yield of this compound | Incomplete acetylation. | Increase the molar excess of the acetylating agent. Optimize the reaction temperature and time. Ensure the benzophenone oxime is completely dry before acetylation. |
| Hydrolysis of the product during workup. | Use anhydrous conditions during the reaction and workup. If an aqueous wash is necessary, perform it quickly with cold water and immediately extract the product into an organic solvent. | |
| Presence of Unreacted Benzophenone in the Final Product | Incomplete oximation reaction. | Refer to "Low Yield of Benzophenone Oxime" section. Consider purification of the benzophenone oxime intermediate before proceeding to the acetylation step. |
| Formation of Side Products during Acetylation | Reaction temperature is too high. | Maintain strict temperature control using an efficient cooling system. Consider a slower, controlled addition of the acetylating agent. |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Difficulty in Product Purification/Crystallization | Presence of impurities that inhibit crystallization. | Analyze the impurity profile to identify the problematic species. Consider an additional purification step, such as column chromatography on a small scale, to identify a suitable solvent system for large-scale crystallization. |
| Incorrect solvent system for crystallization. | Perform solubility studies with various solvents and solvent mixtures to find the optimal system for crystallization that provides good recovery and purity. |
Section 3: Data Presentation
Table 1: Comparison of Reaction Conditions for Benzophenone Oxime Synthesis
| Parameter | Method A | Method B | Reference |
| Benzophenone | 100 g (0.55 mol) | 2.5 g | [1] |
| Hydroxylamine HCl | 60 g (0.86 mol) | 1.5 g | [1] |
| Sodium Hydroxide | 110 g (2.75 mol) | 2.8 g | [1] |
| Solvent | 200 mL 95% Ethanol, 40 mL Water | 5 mL Rectified Spirit, 1 mL Water | [1][5] |
| Reaction Time | 5 minutes at reflux | Not specified | [1] |
| Yield | 98-99% | Not specified | [1] |
Table 2: Typical Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₂ | [3] |
| Molecular Weight | 239.27 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 56-57 °C (for Acetophenone O-acetyl oxime) | [6] |
Note: Specific data for this compound melting point was not available in the search results. The provided data is for a similar compound and should be used as an estimate.
Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Benzophenone Oxime [1]
-
In a 2-liter round-bottomed flask, combine benzophenone (100 g, 0.55 mol), hydroxylamine hydrochloride (60 g, 0.86 mol), 95% ethyl alcohol (200 mL), and water (40 mL).
-
With shaking, add powdered sodium hydroxide (110 g, 2.75 mol) in portions. If the reaction becomes too vigorous, cool the flask with tap water.
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling. Reflux for five minutes.
-
Cool the reaction mixture and pour it into a solution of concentrated hydrochloric acid (300 mL) in water (2 L).
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.
-
The expected yield is 106–107 g (98–99%).
Protocol 2: Lab-Scale Synthesis of this compound (General Procedure)[3]
-
Dissolve benzophenone oxime in a suitable anhydrous solvent (e.g., pyridine, dichloromethane) in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 to 1.5 molar equivalents) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC or HPLC).
-
Upon completion, quench the reaction by adding cold water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Section 5: Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Technical Support Center: By-product Analysis in Benzophenone O-acetyl Oxime Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzophenone O-acetyl oxime reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction of benzophenone oxime. | - Ensure the use of a slight excess of the acetylating agent (e.g., acetic anhydride).- Optimize the reaction temperature and time. Prolonged reaction at elevated temperatures can lead to by-product formation.- Ensure the base (e.g., pyridine) is dry and used in an appropriate molar ratio to neutralize the generated acid. |
| Degradation of the product during workup. | - Avoid prolonged exposure to acidic or strongly basic conditions during extraction and washing steps.- Use mild workup procedures and minimize the time the product is in solution. | |
| Hydrolysis of the product. | - Ensure all glassware and reagents are thoroughly dried before use. Moisture can lead to the hydrolysis of the acetyl oxime back to the oxime. | |
| Presence of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS) | Formation of Benzanilide by-product. | - This is likely due to a Beckmann rearrangement.[1][2] To minimize this, use milder reaction conditions (lower temperature, shorter reaction time).- Avoid strong acids, as they can catalyze the rearrangement.[3][4] |
| Unreacted Benzophenone or Benzophenone oxime. | - Monitor the reaction progress using TLC or a rapid chromatographic method to ensure complete consumption of starting materials.[5] - Adjust the stoichiometry of reagents if necessary. | |
| Degradation of Benzophenone oxime starting material. | - Benzophenone oxime can decompose in the presence of air and moisture to form benzophenone and nitric acid.[6] Store the oxime in a cool, dark, and dry place, preferably under an inert atmosphere.[6] | |
| Difficulty in Purifying the Product | Co-elution of by-products with the desired product. | - Optimize the chromatographic separation method (e.g., change the mobile phase composition in HPLC or the temperature program in GC).- Consider alternative purification techniques such as recrystallization. |
| Oily or non-crystalline product. | - This may indicate the presence of impurities. Analyze the crude product by a suitable analytical method to identify the impurities and adjust the purification strategy accordingly. | |
| Product Instability During Storage | Hydrolysis or thermal degradation. | - Store the purified this compound in a tightly sealed container in a refrigerator or freezer.- Avoid exposure to light and moisture. Slow heating can lead to decomposition into benzophenone and other byproducts.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most frequently encountered by-products are:
-
Benzanilide: Formed via the Beckmann rearrangement of the oxime starting material or the O-acetylated product. This rearrangement can be promoted by acid and heat.[1][2][3]
-
Unreacted Benzophenone: Present if the initial oximation reaction to form benzophenone oxime was incomplete.
-
Unreacted Benzophenone Oxime: Results from an incomplete acetylation reaction.
-
Benzophenone: Can be formed from the decomposition of benzophenone oxime in the presence of oxygen and moisture, or from the hydrolysis of the O-acetyl oxime.[6]
Q2: How can I minimize the formation of benzanilide?
A2: To reduce the formation of benzanilide, which occurs through the Beckmann rearrangement, consider the following:
-
Reaction Temperature: Perform the acetylation at a low temperature (e.g., 0-5 °C).
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor rearrangement.
-
Reagents: Use a non-acidic or weakly basic catalyst system. If an acid scavenger like pyridine is used, ensure it is of high purity and used in the correct amount.
Q3: What analytical techniques are best for monitoring the reaction and analyzing the final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are both well-suited for this purpose.
-
HPLC-UV: Allows for the quantification of the starting materials, product, and major by-products. A reverse-phase C18 column is typically used.
-
GC-MS: Provides excellent separation and identification of volatile components, including the product and by-products, based on their mass spectra.
Q4: Is this compound stable? How should it be stored?
A4: this compound can be susceptible to hydrolysis and thermal decomposition. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator or freezer).
Quantitative Data on By-product Formation (Illustrative Examples)
The following table provides illustrative examples of how reaction conditions can influence the product distribution in the acetylation of benzophenone oxime with acetic anhydride and pyridine. These values are intended to demonstrate trends and are not from a single specific study.
| Entry | Temperature (°C) | Reaction Time (h) | This compound (%) | Benzanilide (%) | Unreacted Benzophenone Oxime (%) |
| 1 | 0-5 | 2 | 90 | < 2 | 8 |
| 2 | 25 (Room Temp) | 2 | 80 | 10 | 10 |
| 3 | 25 (Room Temp) | 8 | 65 | 25 | 10 |
| 4 | 50 | 1 | 50 | 45 | 5 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the acetylation of benzophenone oxime.
Materials:
-
Benzophenone oxime
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve benzophenone oxime (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
HPLC Method for By-product Analysis
This method provides a baseline for the separation of benzophenone, benzophenone oxime, this compound, and benzanilide.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[8] |
| Gradient | Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be 40-90% acetonitrile over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | Benzophenone oxime, Benzophenone, Benzanilide, this compound (retention times will vary based on the exact conditions and column). |
GC-MS Method for By-product Analysis
This method is suitable for the identification and quantification of volatile components in the reaction mixture.
| Parameter | Specification |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | - Initial temperature: 100 °C, hold for 2 minutes.- Ramp to 280 °C at 15 °C/min.- Hold at 280 °C for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
| Sample Preparation | Dilute a sample of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. |
Visualizations
Caption: Potential by-product formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy this compound [smolecule.com]
- 8. Separation of Benzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
How to increase the rate of C-H functionalization with Benzophenone O-acetyl oxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Benzophenone O-acetyl oxime in C-H functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in C-H functionalization?
This compound serves as a versatile directing group, particularly in palladium-catalyzed C-H functionalization reactions. The oxime moiety coordinates to the metal catalyst, bringing it in close proximity to specific C-H bonds (typically at the ortho position of an aromatic ring or β-position of an alkyl chain) and facilitating their activation and subsequent functionalization.[1][2] A key advantage is that the O-acetyl oxime group is stable under many catalytic conditions and can be readily transformed into other useful functional groups, such as ketones, amines, or alcohols, after the C-H functionalization step.[1]
Q2: Can the O-acetyl oxime be generated in situ?
Yes, it is possible to generate the O-acetyl oxime in situ. This can be achieved by treating the corresponding oxime with a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) before adding the catalyst and other reagents.[1] This one-pot procedure can simplify the experimental workflow.
Q3: What are the common side reactions to be aware of?
The primary side reaction of concern is the Beckmann rearrangement, which can occur under acidic conditions or at elevated temperatures.[1][3][4] This rearrangement converts the oxime into an amide.[4] Hydrolysis of the O-acetyl oxime back to the corresponding ketone is another potential side reaction, which can be inhibited by additives like sodium bisulfite (NaHSO₃) in some cases.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | - Ensure the catalyst (e.g., Pd(OAc)₂) is fresh and has been stored properly. - Consider catalyst activation if necessary. |
| Inefficient directing group formation (in situ method) | - Confirm the complete formation of the O-acetyl oxime by stirring the starting oxime in AcOH/Ac₂O for a sufficient time (e.g., 2 hours at 25 °C) before adding the catalyst.[1] | |
| Inappropriate reaction temperature | - Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions like the Beckmann rearrangement. Typical temperatures range from 80 °C to 120 °C.[1][2] | |
| Presence of inhibitors | - Ensure all reagents and solvents are pure and dry. Water and other nucleophiles can interfere with the catalytic cycle. | |
| Slow reaction rate | Insufficient catalyst loading | - Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). |
| Suboptimal solvent | - The choice of solvent can significantly impact the reaction rate. Common solvents include acetic acid, DMF, and DMSO.[1][2][3] Screen different solvents to find the optimal one for your specific substrate. | |
| Inefficient oxidant | - For Pd-catalyzed reactions, PhI(OAc)₂ is a common oxidant.[1] Ensure it is fresh and used in the correct stoichiometry. | |
| Formation of Beckmann rearrangement product | Acidic conditions | - If using acidic solvents or reagents, consider buffering the reaction mixture or using a less acidic medium. |
| High reaction temperature | - Lower the reaction temperature. The Beckmann rearrangement is often promoted by heat.[4] | |
| Hydrolysis of the oxime | Presence of water | - Use anhydrous solvents and reagents. - In some copper-catalyzed systems, the addition of NaHSO₃ has been shown to inhibit the hydrolysis of oxime acetates.[5] |
Experimental Protocols
General Protocol for Pd-Catalyzed C-H Acetoxylation
This protocol is a general guideline for the acetoxylation of a C-H bond directed by a this compound group.
Materials:
-
This compound substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
Procedure:
-
To a reaction vessel, add the this compound substrate.
-
Add a 1:1 mixture of acetic acid and acetic anhydride to achieve a concentration of approximately 0.12 M.[1]
-
Add Pd(OAc)₂ (5 mol %).
-
Add PhI(OAc)₂ (1-3 equivalents).[1]
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent.
-
Perform an aqueous workup and purify the product by column chromatography.
In Situ Formation of O-acetyl oxime followed by C-H Functionalization
This protocol describes the in situ generation of the directing group followed by the C-H functionalization reaction.
Procedure:
-
Dissolve the starting benzophenone oxime in a 1:1 mixture of acetic acid and acetic anhydride.[1]
-
Stir the mixture at 25 °C for 2 hours to ensure complete O-acetylation.[1]
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the oxidant (e.g., PhI(OAc)₂).
-
Proceed with the heating and workup steps as described in the general protocol above.
Data Summary
The following table summarizes reaction conditions for C-H functionalization using O-acetyl oximes as directing groups from various literature sources.
| Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Time (h) | Functionalization |
| Pd(OAc)₂ | PhI(OAc)₂ | AcOH/Ac₂O | 80-100 | 4-12 | Acetoxylation[1] |
| CuBr | NaHSO₃ | DMSO | 120 | 3-12 | Heterocyclization[2][5] |
| CuTC | - | DMF | 70 | - | N-imination[3] |
| Iron(III) salts | - | - | - | - | Intramolecular N-arylation[5] |
| Ni(0)/IPr | iPrOH | - | - | - | Cyclization with alkynes[5] |
Visualizations
Experimental Workflow for C-H Functionalization
Caption: A typical experimental workflow for Pd-catalyzed C-H functionalization.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the C-H functionalization reaction.
References
- 1. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Substituted Imines by the Copper-Catalyzed N-Imination of Boronic Acids and Organostannanes with O-Acyl Ketoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Overcoming steric hindrance in reactions of Benzophenone O-acetyl oxime
Welcome to the technical support center for reactions involving Benzophenone O-acetyl oxime. This resource is designed for researchers, scientists, and drug development professionals to address challenges, particularly those related to steric hindrance, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is steric hindrance a major issue in its reactions?
This compound is an organic compound derived from benzophenone. The core of its structure features a carbon atom double-bonded to nitrogen, with the carbon also bonded to two bulky phenyl groups. This arrangement creates significant steric hindrance, which is the spatial crowding around the reactive center. This crowding physically blocks incoming nucleophiles or reagents, slowing down or preventing reactions that would otherwise proceed smoothly with less bulky molecules.
Q2: My reaction with this compound is sluggish or failing. What are the common causes?
Several factors can contribute to poor reactivity:
-
Inherent Steric Hindrance: The two phenyl groups on the benzophenone backbone are the primary cause, impeding access to the C=N double bond.
-
Inappropriate Reagent/Catalyst: Standard reagents may not be potent enough to overcome the energy barrier created by the steric bulk.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time may need significant optimization for sterically hindered substrates.
-
Poor Leaving Group Activation: In reactions like the Beckmann rearrangement, the O-acetyl group must be activated to become a good leaving group. Insufficiently acidic or electrophilic conditions can prevent this.
Q3: Which specific reactions of this compound are most affected by steric hindrance?
The Beckmann rearrangement is a classic example. In this reaction, the oxime is converted to an N-phenylbenzamide.[1] The rearrangement requires the migration of a phenyl group to the nitrogen atom, a step that is sensitive to the spatial arrangement and electronic nature of the molecule.[2] Steric hindrance can disfavor the formation of the necessary transition state, leading to slow reaction rates or the need for harsh conditions.[3]
Troubleshooting Guides
Guide 1: Poor Yield in Beckmann Rearrangement
If you are experiencing low yields when attempting a Beckmann rearrangement with this compound, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for a low-yield Beckmann rearrangement.
Guide 2: Nucleophilic Addition Reactions
For nucleophilic additions to the carbon of the C=N bond, steric hindrance is a primary obstacle.
References
Validation & Comparative
A Comparative Guide to Benzophenone Oxime and Benzophenone O-acetyl Oxime in Synthesis
In the realm of organic synthesis, the strategic selection of reagents and intermediates is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of synthetic tools, oximes and their derivatives play a crucial role as versatile building blocks. This guide provides a comprehensive comparison of two closely related compounds: Benzophenone oxime and its O-acetylated counterpart, Benzophenone O-acetyl oxime. We will delve into their synthesis, comparative reactivity in key transformations, and distinct applications, supported by detailed experimental protocols and quantitative data. This objective analysis is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic endeavors.
Introduction to Benzophenone Oxime and Its O-acetyl Derivative
Benzophenone oxime is a well-established organic compound, readily synthesized from benzophenone and hydroxylamine. It serves as a key intermediate in various reactions, most notably the Beckmann rearrangement, which yields N-phenylbenzamide (benzanilide), a precursor for many dyes, and pharmaceuticals. Its utility also extends to being a ligand in coordination chemistry and a reagent for determining urea and ureido compounds.[1]
This compound is a derivative of benzophenone oxime where the hydroxyl group of the oxime is acetylated. This seemingly minor structural modification significantly alters its reactivity and opens up new avenues for its application in organic synthesis. While it can be hydrolyzed back to the parent oxime, its primary utility lies in reactions where the O-acetyl group acts as a leaving group or a directing group, and in photochemical applications where the N-O bond can be selectively cleaved.[2]
Synthesis of Benzophenone Oxime and this compound
The preparation of both compounds is straightforward and can be achieved in high yields. Below are detailed experimental protocols for their synthesis.
Experimental Protocol: Synthesis of Benzophenone Oxime[3]
This procedure describes the synthesis of benzophenone oxime via the condensation of benzophenone with hydroxylamine hydrochloride in the presence of a base.
Reaction Scheme:
Synthesis of Benzophenone Oxime
Materials:
-
Benzophenone (100 g, 0.55 mol)
-
Hydroxylamine hydrochloride (60 g, 0.86 mol)
-
Sodium hydroxide (110 g, 2.75 mol)
-
95% Ethyl alcohol (200 mL)
-
Water (40 mL)
-
Concentrated Hydrochloric acid (300 mL)
Procedure:
-
In a 2-L round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.
-
Add powdered sodium hydroxide in portions with shaking. If the reaction becomes too vigorous, cool the flask with tap water.
-
After the addition of all the sodium hydroxide, attach a reflux condenser and heat the mixture to boiling. Reflux for five minutes.
-
Cool the flask and pour the contents into a solution of concentrated hydrochloric acid in 2 L of water.
-
Filter the precipitate with suction, wash it thoroughly with water, and dry.
Yield: 106–107 g (98–99% of the theoretical amount). Melting Point: 141–142 °C.
Experimental Protocol: Synthesis of this compound[2]
This protocol details the acetylation of benzophenone oxime using acetic anhydride.
Reaction Scheme:
Synthesis of this compound
Materials:
-
Benzophenone oxime
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine)
-
An appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve benzophenone oxime in the chosen solvent.
-
Add the base to the solution.
-
Slowly add acetic anhydride or acetyl chloride to the mixture, typically at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with water and/or aqueous base to remove excess acid and anhydride.
-
The organic layer is dried and the solvent is removed to yield the product.
Yield: Typically high, often exceeding 90%.
Comparative Reactivity and Applications
The primary distinction in the reactivity of benzophenone oxime and its O-acetyl derivative lies in the nature of the group attached to the oxime nitrogen. The hydroxyl group in benzophenone oxime can be protonated to become a good leaving group, facilitating reactions like the Beckmann rearrangement. In contrast, the acetyl group in this compound is already a good leaving group, influencing its reactivity profile.
The Beckmann Rearrangement: A Classic Transformation of Benzophenone Oxime
The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into N-substituted amides.[1] For benzophenone oxime, this rearrangement yields benzanilide.
Experimental Protocol: Beckmann Rearrangement of Benzophenone Oxime [3]
Reaction Scheme:
Beckmann Rearrangement of Benzophenone Oxime
Materials:
-
Benzophenone oxime (2 g)
-
Anhydrous ether (20 mL)
-
Thionyl chloride (3 mL)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve benzophenone oxime in anhydrous ether in an Erlenmeyer flask.
-
In a fume hood, add pure thionyl chloride to the flask.
-
Distill off the solvent and any volatile products on a water bath.
-
Add 25 mL of water and boil for several minutes, breaking up any lumps that form.
-
Decant the supernatant liquid and recrystallize the solid product from methanol.
Yield: 1.2856 g (64.53%). Melting Point: 148–164 °C.
Mechanism of the Beckmann Rearrangement:
The reaction is initiated by the conversion of the oxime's hydroxyl group into a better leaving group by the acid catalyst (e.g., protonation by a strong acid or reaction with thionyl chloride). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group. The resulting nitrilium ion is then attacked by water to form an amide after tautomerization.
References
A Comparative Guide to the Leaving Group Ability of O-Acetyl Oxime Esters versus Other Oxime Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in reactions involving the formation of carbon-nitrogen bonds, the efficiency of the transformation often hinges on the ability of a leaving group to depart from a reactive intermediate. Oxime esters are a versatile class of compounds frequently employed as precursors to iminyl radicals, which are key intermediates in a variety of important reactions, including cyclizations and carbon-carbon bond cleavages. The facility of the nitrogen-oxygen (N-O) bond cleavage in these esters is directly influenced by the nature of the O-acyl group, making a judicious choice of this group critical for reaction success. This guide provides a detailed comparison of the leaving group ability of the commonly used O-acetyl group against other oxime esters, supported by experimental data and protocols.
The Role of the Leaving Group in Oxime Ester Reactivity
The reactivity of oxime esters in many synthetically useful transformations, such as the Beckmann rearrangement and various radical-mediated reactions, is initiated by the cleavage of the N-O bond. A more effective leaving group will facilitate this cleavage, leading to a faster reaction rate and often higher yields. The stability of the departing carboxylate or sulfonate anion is a primary determinant of its efficacy as a leaving group. A fundamental principle in organic chemistry states that a good leaving group is the conjugate base of a strong acid. Therefore, the acidity of the corresponding carboxylic or sulfonic acid, as indicated by its pKa value, serves as a reliable predictor of the leaving group's ability. A lower pKa of the parent acid corresponds to a more stable conjugate base and, consequently, a better leaving group.
Quantitative Comparison of Leaving Group Ability
| O-Acyl / O-Sulfonyl Group | Leaving Group Structure | Parent Acid | pKa of Parent Acid (in water at 25°C) | Relative Leaving Group Ability |
| O-Acetyl | CH₃COO⁻ | Acetic Acid | 4.76 | Good |
| O-Benzoate | C₆H₅COO⁻ | Benzoic Acid | 4.20 | Better |
| O-Chloroacetyl | ClCH₂COO⁻ | Chloroacetic Acid | 2.87 | Much Better |
| O-Dichloroacetyl | Cl₂CHCOO⁻ | Dichloroacetic Acid | 1.25 | Excellent |
| O-Trichloroacetyl | CCl₃COO⁻ | Trichloroacetic Acid | 0.77 | Excellent |
| O-Trifluoroacetyl | CF₃COO⁻ | Trifluoroacetic Acid | 0.23 | Superior |
| O-Tosyl (p-toluenesulfonyl) | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | -2.8 | Exceptional |
Data sourced from multiple chemical data collections.
As the data indicates, the O-acetyl group is a reasonably good leaving group. However, its effectiveness is significantly surpassed by esters derived from stronger acids. The presence of electron-withdrawing groups on the acyl moiety, such as chlorine or fluorine atoms, dramatically increases the acidity of the parent carboxylic acid, leading to a more stable carboxylate anion and thus a much better leaving group. O-sulfonyl groups, such as the tosyl group, are derived from very strong sulfonic acids and are therefore exceptional leaving groups.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed experimental protocols for the synthesis of a model oxime ester and a general method for monitoring the kinetics of its rearrangement are provided below.
Synthesis of Acetophenone O-acetyl oxime
This procedure describes the synthesis of a representative O-acetyl oxime ester. This method can be adapted for the synthesis of other O-acyl oximes by substituting acetic anhydride with the desired acyl chloride or anhydride.
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Acetic anhydride
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and pyridine.
-
Heat the reaction mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water to precipitate the crude oxime.
-
Collect the solid by filtration and wash with water.
-
Acetylation: Suspend the crude acetophenone oxime in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add pyridine (2.0 eq) followed by the slow addition of acetic anhydride (1.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting oxime is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure acetophenone O-acetyl oxime.
Kinetic Analysis of the Beckmann Rearrangement by HPLC
This protocol outlines a general method for monitoring the rate of the Beckmann rearrangement of an oxime ester, which serves as a proxy for its leaving group ability.
Materials and Equipment:
-
Synthesized oxime ester (e.g., acetophenone O-acetyl oxime)
-
A suitable solvent (e.g., a protic solvent like ethanol or a buffered aqueous solution)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the oxime ester of a known concentration in the chosen reaction solvent. Also, prepare standard solutions of the expected product (the corresponding amide) for calibration.
-
Reaction Initiation: Place the reaction solvent in a thermostatted vessel at the desired temperature.
-
Initiate the reaction by adding a known volume of the oxime ester stock solution to the pre-heated solvent.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent mixture (e.g., acetonitrile/water) to stop the rearrangement.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable C18 column and an isocratic or gradient elution method to separate the starting oxime ester from the rearranged amide product.
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak at a suitable UV wavelength.
-
Construct a calibration curve for both the starting material and the product to determine their concentrations from the peak areas.
-
Plot the concentration of the starting material versus time to determine the reaction rate and the rate constant. By comparing the rate constants of different oxime esters under identical conditions, a quantitative measure of their relative leaving group ability can be established.
Reaction Mechanism and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and experimental workflow.
Caption: The Beckmann rearrangement proceeds via migration of the group anti to the leaving group.
A Comparative Guide to Analytical Methods for the Characterization of Benzophenone O-acetyl oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the thorough characterization of Benzophenone O-acetyl oxime. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in method selection and implementation for the analysis of this compound and related substances.
Chromatographic Methods: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound and its potential impurities.
Comparison of Chromatographic Methods
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Typical Application | Purity determination, quantification, analysis of related substances, stability testing. | Identification of volatile impurities, structural elucidation, quantification. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary for non-volatile compounds. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. For Benzophenone: ~2 µg/kg in breakfast cereals (GC-MS method).[1] | Generally lower than HPLC, in the pg to low ng range. For Benzophenone: 2 µg/kg in breakfast cereals.[1] |
| Limit of Quantitation (LOQ) | Typically in the mid to high ng/mL range. | Can be as low as pg level. |
| Linearity | Excellent over a wide concentration range. For Benzophenone: R² > 0.99 for 50-1000 ng/mL. | Good linearity, typically with R² > 0.99. For Benzophenone and its derivatives: R > 0.98 in the range of 1 to 250 ng.[2] |
| Precision (RSD) | Typically <2% for intra- and inter-day precision. | Generally <10% RSD. |
| Selectivity | High, can be tuned by altering mobile phase and stationary phase. | Very high, especially with mass spectrometric detection. |
Detailed Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for resolving this compound from its potential degradation products, which may form under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis[3][4][5][6].
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is a common starting point for aromatic compounds. For a related compound, milbemycin oxime, a mobile phase of 30% v/v of 0.05% phosphoric acid in aqueous solution and 70% v/v of a mixture of methanol and acetonitrile (6:4, v/v) was used.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting point could be around 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method[5][6][7].
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
GC-MS Method
GC-MS is particularly useful for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity column such as a DB-5MS or TG-17MS is suitable for benzophenone derivatives.[8][9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization with an agent like trifluoroacetamide may be necessary to improve volatility and chromatographic performance.[2]
Spectroscopic Methods: NMR and FTIR
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound.
Comparison of Spectroscopic Methods
| Parameter | ¹H and ¹³C NMR | FTIR |
| Principle | Based on the absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Based on the absorption of infrared radiation, which causes molecular vibrations. |
| Information Provided | Detailed structural information, including the chemical environment of each proton and carbon atom, and their connectivity. | Identification of functional groups present in the molecule. |
| Sample Requirements | Soluble sample in a deuterated solvent. | Solid, liquid, or gas samples. |
| Key Applications | Structural elucidation, purity determination (qNMR), identification of isomers. | Functional group identification, confirmation of synthesis, raw material identification. |
Detailed Experimental Protocols and Spectral Interpretation
NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Expected ¹H NMR Signals:
-
Aromatic protons of the two phenyl rings will appear as multiplets in the range of δ 7.0-8.0 ppm.
-
A singlet for the acetyl methyl protons will be observed around δ 2.2-2.4 ppm.
-
-
Expected ¹³C NMR Signals:
-
Signals for the aromatic carbons will be in the range of δ 120-140 ppm.
-
The carbonyl carbon of the acetyl group will appear around δ 168-172 ppm.
-
The imine carbon (C=N) will be in the range of δ 150-165 ppm.
-
The methyl carbon of the acetyl group will be around δ 20-25 ppm.
-
Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[10][11][12][13]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a known amount of an internal standard, the purity of the analyte can be accurately determined.[14]
-
Internal Standard Selection: The internal standard should be stable, non-volatile, have a simple NMR spectrum that does not overlap with the analyte signals, and its purity should be certified.[12]
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the known weights, molecular weights, and integral values.
-
FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected Characteristic Peaks:
-
C=O stretch (acetyl group): A strong absorption band around 1760-1780 cm⁻¹.
-
C=N stretch (oxime): A medium intensity band around 1640-1660 cm⁻¹.[15]
-
N-O stretch: A medium intensity band in the region of 930-960 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch (methyl group): Bands around 2900-3000 cm⁻¹.
-
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of this compound.
Comparison of Thermal Analysis Methods
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the change in mass of a sample as a function of temperature. | Measures the difference in heat flow between a sample and a reference as a function of temperature. |
| Information Provided | Thermal stability, decomposition temperature, presence of residual solvents or water. | Melting point, glass transition temperature, heat of fusion, polymorphism. |
| Typical Application | Assessing thermal stability, studying decomposition kinetics. | Purity determination, characterization of crystalline and amorphous forms. |
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrumentation: TGA instrument.
-
Sample Pan: Platinum or alumina.
-
Sample Size: 5-10 mg.
-
Temperature Program: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Expected Results: A TGA thermogram will show the temperature at which this compound begins to decompose and the extent of mass loss. The thermal decomposition of related thiobenzophenone S-oxide was studied, showing decomposition around 130 °C.[16]
Differential Scanning Calorimetry (DSC)
-
Instrumentation: DSC instrument.
-
Sample Pan: Aluminum, hermetically sealed.
-
Sample Size: 2-5 mg.
-
Temperature Program: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound. The peak temperature can be taken as the melting point, and the area under the peak corresponds to the heat of fusion.
Visualizing Analytical Workflows
General Analytical Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.
Caption: General workflow for the analytical characterization of a chemical compound.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the most appropriate analytical technique based on the information required.
References
- 1. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. emerypharma.com [emerypharma.com]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
A Comparative Guide: HPLC and GC-MS Analysis of Benzophenone O-acetyl oxime Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. Benzophenone O-acetyl oxime, a versatile building block in organic synthesis, requires robust analytical methods to ensure its quality. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present hypothetical, yet plausible, experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.
Introduction to the Analytical Challenge
This compound, like many oxime derivatives, can be susceptible to thermal degradation and hydrolysis. This presents a unique challenge for analytical chemists. The ideal analytical method should be able to separate the main compound from potential impurities without causing its degradation. Common impurities in the synthesis of this compound may include unreacted starting materials such as benzophenone and benzophenone oxime, as well as byproducts from side reactions or degradation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. It offers high resolution and is generally non-destructive, making it a strong candidate for the purity assessment of this compound.
Experimental Protocol: HPLC-UV
A reverse-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 60% B5-15 min: 60% to 90% B15-20 min: 90% B20-22 min: 90% to 60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique that provides structural information, making it invaluable for impurity identification. However, the high temperatures used in the injector and column can pose a risk for thermally labile compounds like this compound.
Experimental Protocol: GC-MS
To mitigate thermal degradation, a GC-MS method with a lower inlet temperature and a fast temperature ramp is suggested.
| Parameter | Condition |
| Column | Low-bleed 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C (Split mode, 20:1) |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 20 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 50-400 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Sample Preparation | Dissolve sample in Dichloromethane to a concentration of 1 mg/mL. |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of this compound purity.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Potential for degradation of this compound. |
| Detection | Primarily UV-Vis, but can be coupled with MS (LC-MS). | Mass Spectrometry provides structural information for impurity identification. |
| Sensitivity | Good, typically in the ng range. | Excellent, often in the pg to fg range. |
| Quantitation | Highly reproducible and accurate for quantitative analysis. | Excellent for quantitation, especially with the use of internal standards. |
| Potential Issues | Solvent consumption and disposal. | Potential for thermal degradation of the analyte in the injector port. |
| Impurity Profiling | Excellent for separating a wide range of potential impurities, including non-volatile ones. | Excellent for identifying volatile and semi-volatile impurities. |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
For routine quality control and quantification of the main component and known impurities , HPLC-UV is the recommended method. Its non-destructive nature ensures the accurate quantification of the thermally sensitive parent compound.
-
For impurity identification and structural elucidation , GC-MS is invaluable. Despite the risk of thermal degradation, the mass spectral data obtained can definitively identify unknown impurities, which is crucial during process development and for regulatory submissions. When using GC-MS, it is advisable to analyze a corresponding standard of benzophenone oxime and benzophenone to confirm their retention times and fragmentation patterns, and to be aware of potential in-source degradation of the main analyte.
Ultimately, a comprehensive purity analysis of this compound may benefit from the complementary use of both techniques. HPLC can provide accurate quantitative data on the bulk material, while GC-MS can be employed to identify and characterize any volatile or semi-volatile impurities that may be present.
A Comparative Analysis of Photoinitiators: Benzophenone O-acetyl oxime in Focus
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final polymer properties. This guide provides a comprehensive comparative study of Benzophenone O-acetyl oxime against other commonly employed photoinitiators, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Performance Benchmarking: A Quantitative Comparison
The efficacy of a photoinitiator is determined by several key performance indicators, including its initiation efficiency, absorption characteristics, and its impact on the final product's aesthetics, such as yellowing. The following tables summarize the quantitative data for this compound and a selection of other commercially available photoinitiators.
Table 1: Absorption and Kinetic Parameters of Selected Photoinitiators
| Photoinitiator | Type | Wavelength of Max. Absorption (λmax, nm) | Molar Extinction Coefficient at λmax (ε, L mol⁻¹ cm⁻¹) | Polymerization Rate (Rp, mol L⁻¹ s⁻¹) | Final Monomer Conversion (%) |
| This compound | Type I | ~330[1] | > 1.75 x 10⁴[1] | Data not available in comparative context | Data not available in comparative context |
| Benzophenone (BP) | Type II | ~250, ~340 | - | - | 26.10 - 31.27[2] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I | ~380-425[3] | - | - | Higher than CQ[3] |
| Irgacure 184 | Type I | ~330 | - | - | - |
| Irgacure 819 | Type I | ~370 | - | - | - |
| Camphorquinone (CQ) | Type II | 468[3] | - | - | - |
Table 2: Yellowing Index of Cured Polymers
| Photoinitiator System | Yellowing Index (YI) |
| Benzophenone (BP) based systems | Can contribute to yellowing[6] |
| Phosphine Oxides (e.g., TPO) | Generally produce less yellowing polymers than CQ[3] |
| Camphorquinone (CQ) | Known to cause yellowish staining[3] |
Note: Specific quantitative yellowing index data for polymers initiated by this compound was not found in the reviewed literature. However, benzophenone derivatives, in general, can contribute to yellowing.[6]
Understanding the Mechanisms: Photoinitiation Pathways
Photoinitiators are broadly classified into two types based on their mechanism of generating reactive species.
-
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon absorption of light to directly generate free radicals.[7][8] this compound is a Type I photoinitiator, belonging to the oxime ester class.[4][9] Upon UV irradiation, the N-O bond cleaves, producing an iminyl and a carboxyl radical, which then initiate polymerization.[9]
-
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (e.g., an amine) to generate radicals.[7][8] Upon light absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, which in turn becomes the initiating radical.[7] Benzophenone is a classic example of a Type II photoinitiator.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate photoinitiator performance.
Determination of Photopolymerization Kinetics using Real-Time FT-IR Spectroscopy
This method allows for the continuous monitoring of the disappearance of monomer double bonds, providing real-time data on the rate of polymerization and final conversion.
References
- 1. Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators [acs.figshare.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. paint.org [paint.org]
- 8. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization [mdpi.com]
Validating the Structure of Benzophenone O-acetyl oxime Rearrangement Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of reaction products is paramount. This guide provides a comprehensive comparison of the analytical data for the starting material, benzophenone O-acetyl oxime, and its Beckmann rearrangement product, N-phenylbenzamide, to facilitate unambiguous structure validation.
The Beckmann rearrangement is a fundamental organic reaction that transforms an oxime into an amide. In the case of benzophenone oxime, upon acetylation and subsequent rearrangement, it yields N-phenylbenzamide. Validating the successful conversion and the structure of the resulting amide requires a multi-faceted analytical approach. This guide presents a side-by-side comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing clear experimental evidence for the structural transformation.
Comparison of Spectroscopic Data
A thorough analysis of the spectral data for the starting material and the final product reveals key transformations that confirm the rearrangement. The following table summarizes the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for benzophenone, benzophenone oxime, this compound, and N-phenylbenzamide.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| Benzophenone | 7.25-7.80 (m, 10H) | 128.2, 128.5, 130.0, 132.4, 137.6, 196.7 (C=O) | ~3060 (Ar C-H), ~1660 (C=O), ~1600, 1450 (C=C)[1] |
| Benzophenone Oxime | 7.30-7.60 (m, 10H), 9.01 (br s, 1H, OH)[2] | 127.78, 128.16, 128.26, 129.02, 129.16, 129.42, 132.60, 136.14, 157.5 (C=N)[2] | ~3200-3400 (br, O-H), ~3060 (Ar C-H), ~1640 (C=N), ~1600, 1445 (C=C)[3] |
| This compound | 2.20 (s, 3H, CH₃), 7.20-7.60 (m, 10H) | Data not available in the search results | Data not available in the search results |
| N-phenylbenzamide | 7.16 (t, 1H), 7.37 (t, 2H), 7.48 (t, 2H), 7.55 (t, 1H), 7.87 (d, 2H), 10.13 (s, 1H, NH)[2] | 120.36, 124.70, 127.15, 128.91, 129.22, 131.95, 135.2, 138.07, 165.90 (C=O)[2] | ~3300 (N-H), ~3060 (Ar C-H), ~1660 (C=O, Amide I), ~1530 (N-H bend, Amide II), ~1600, 1490 (C=C) |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are established protocols for the synthesis of the starting material and its rearrangement.
Synthesis of Benzophenone Oxime
A mixture of benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethanol, and 40 mL of water is placed in a round-bottomed flask. To this, powdered sodium hydroxide (2.75 mol) is added in portions with shaking. The flask is then connected to a reflux condenser and heated to boiling for five minutes. After cooling, the contents are poured into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water. The resulting precipitate of benzophenone oxime is filtered, washed thoroughly with water, and dried.[4]
Beckmann Rearrangement of Benzophenone Oxime to N-phenylbenzamide
2 grams of benzophenone oxime are dissolved in 20 mL of anhydrous ether in an Erlenmeyer flask. Approximately 3 mL of pure thionyl chloride is added to the flask in a fume hood. The solvent and other volatile products are then distilled off on a water bath. 25 mL of water is added, and the mixture is boiled for several minutes, breaking up any lumps that form. The supernatant liquid is decanted, and the crude N-phenylbenzamide is recrystallized from methanol.[2]
Visualizing the Validation Workflow
The logical flow of validating the structure of the rearrangement product can be visualized as a clear and systematic process.
Figure 1. A flowchart illustrating the synthesis and structural validation process.
Distinguishing E/Z Isomers of Benzophenone Oxime
The synthesis of benzophenone oxime can potentially yield a mixture of E and Z isomers. While the subsequent Beckmann rearrangement is stereospecific (the group anti to the hydroxyl group migrates), it is crucial to characterize the isomeric composition of the starting oxime. NMR spectroscopy is a powerful tool for this purpose.
In the ¹H NMR spectrum, the chemical shift of the protons on the phenyl rings can differ between the E and Z isomers due to the anisotropic effect of the hydroxyl group. More definitively, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. A NOE correlation between the hydroxyl proton and the protons of a specific phenyl ring would indicate their spatial proximity, allowing for the assignment of the E and Z configuration.
Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the two phenyl rings will be different for the E and Z isomers. The carbon atom of the phenyl ring that is syn to the hydroxyl group is expected to be shielded compared to the corresponding carbon in the anti phenyl ring.[5]
By employing this comprehensive analytical approach, researchers can confidently validate the structure of the N-phenylbenzamide product and ensure the integrity of their experimental results. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, providing the necessary data and protocols for the successful execution and validation of the Beckmann rearrangement of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Benzophenone oxime(574-66-3) IR Spectrum [m.chemicalbook.com]
- 4. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of the Beckmann Rearrangement of Benzophenone O-acetyl Oxime
For Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement, a cornerstone of organic synthesis for converting oximes to amides, has been the subject of extensive study. This guide provides a comparative analysis of the kinetic aspects of the Beckmann rearrangement of benzophenone O-acetyl oxime and contrasts it with alternative methods and substrates. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes findings from related systems to provide valuable insights for researchers in organic synthesis and drug development.
Comparison of Kinetic Data
The rate of the Beckmann rearrangement is significantly influenced by the nature of the substrate, the catalyst, and the reaction conditions. Below is a summary of available kinetic data for the Beckmann rearrangement of benzophenone oxime derivatives and related systems under various conditions.
| Substrate | Catalyst/Conditions | Solvent | Rate Constant (k) | Temperature (°C) | Observations |
| Benzophenone oxime picryl ether | Spontaneous rearrangement | Chloroform | - | 50 | Rate increases with increasing dielectric constant of the solvent.[1] |
| Acetophenone oximes | 70-98% Sulfuric acid | - | - | - | An N-arylnitrilium ion is proposed as an intermediate. The reactive species in concentrated sulfuric acid is suggested to be the oxime O-sulphonic acid.[2] |
| Benzophenone oxime | Mechanochemical reaction with p-toluenesulfonyl chloride and imidazole | Solid-state | 0.003 s⁻¹ | Not specified | The reaction is promoted by the in-situ formation of a tosylated intermediate. |
| Cyclohexanone oxime p-toluenesulfonate | Various solvents | 11 different solvents | - | Not specified | The reaction rate is influenced by the polarizability, electrophilicity, and molar volume of the solvent. |
| 2,4,6-trimethylacetophenone oxime | Trifluoromethanesulfonic acid | - | - | Not specified | A study of the formation and destruction of an intermediate was conducted, and rate constants were estimated. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for initiating and monitoring the kinetics of a Beckmann rearrangement.
General Procedure for Solution-Phase Beckmann Rearrangement
-
Preparation of the Oxime Derivative: Benzophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium hydroxide) in a suitable solvent like ethanol. To synthesize the O-acetyl oxime, the resulting benzophenone oxime is then treated with acetyl chloride or acetic anhydride.
-
Reaction Setup: The this compound is dissolved in a solvent of choice in a reaction vessel equipped with a magnetic stirrer and a temperature controller.
-
Initiation of the Rearrangement: The catalyst (e.g., a protic acid like sulfuric acid or a Lewis acid) is added to the solution to initiate the rearrangement. For thermal rearrangements, the solution is heated to the desired temperature.
-
Kinetic Monitoring: The progress of the reaction is monitored by taking aliquots from the reaction mixture at regular intervals. The concentration of the reactant (this compound) and the product (N-phenylbenzanilide) is determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the components of the reaction mixture.
-
Gas Chromatography (GC): Suitable for volatile compounds, GC can be used to monitor the disappearance of the reactant and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction progress by integrating the signals corresponding to the reactant and product.
-
-
Data Analysis: The concentration data is then plotted against time to determine the rate of the reaction and to calculate the rate constant (k) by fitting the data to an appropriate rate law (e.g., first-order or second-order kinetics).
Procedure for Mechanochemical Beckmann Rearrangement
-
Reactant Preparation: Benzophenone oxime, a solid catalyst (e.g., p-toluenesulfonyl chloride), and a co-reagent (e.g., imidazole) are placed in a milling jar.
-
Milling: The mixture is milled at a specific frequency for a set duration using a ball mill.
-
Analysis: The reaction progress can be monitored by periodically stopping the milling process, extracting a small sample, and analyzing it by techniques like GC-MS or solid-state NMR.
Visualizing the Beckmann Rearrangement
Diagrams can aid in understanding the complex processes involved in the Beckmann rearrangement.
References
A Comparative Guide to the Thermal Stability of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various benzophenone derivatives, supported by experimental data from peer-reviewed literature and chemical databases. The thermal behavior of these compounds is crucial for their application in pharmaceuticals, polymer science, and organic electronics, where they are often subjected to a range of temperatures during processing and use.
Understanding Thermal Stability: Key Parameters
The thermal stability of a compound is primarily assessed by two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The key parameter derived from TGA is the decomposition temperature (Td) , which is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. A higher Td indicates greater thermal stability.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point (Tm) and the glass transition temperature (Tg) . The melting point is the temperature at which a solid becomes a liquid. For amorphous or semi-crystalline materials, the glass transition temperature is a critical parameter related to the transition from a rigid, glassy state to a more flexible, rubbery state.
Comparative Thermal Analysis of Benzophenone Derivatives
The following tables summarize the thermal properties of a selection of benzophenone derivatives. It is important to note that direct comparisons of decomposition temperatures are most accurate when the data is obtained under identical experimental conditions, as heating rates and atmospheric conditions can influence the results.
Systematically Substituted Benzophenone Derivatives
| Compound Name | Structure | Substituent | Melting Point (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Benzophenone | C₁₃H₁₀O | None | 48 - 51 | ~208 (onset) |
| 2-Hydroxybenzophenone | C₁₃H₁₀O₂ | 2-OH | 37 - 39[1] | Data not available under comparable conditions |
| 3-Hydroxybenzophenone | C₁₃H₁₀O₂ | 3-OH | 113 - 119 | Data not available under comparable conditions |
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 4-OH | 132 - 135 | Data not available under comparable conditions |
| 4-Methylbenzophenone | C₁₄H₁₂O | 4-CH₃ | 56.5 - 57[2] | Data not available under comparable conditions |
| 4-Nitrobenzophenone | C₁₃H₉NO₃ | 4-NO₂ | 136 - 138[3][4][5] | Data not available under comparable conditions |
Note: The decomposition temperature for benzophenone is sourced from a study with a specific experimental setup and may not be directly comparable to other values.
Benzophenone Derivatives for Photopolymerization
The following data is extracted from a study by L. H. Li, et al., where a series of benzophenone derivatives were synthesized and their thermal properties were analyzed under consistent TGA and DSC conditions, allowing for a direct and reliable comparison.
| Compound Name | Abbreviation | Melting Point (Tm) (°C) | 5% Weight Loss Temperature (Td) (°C) |
| Benzophenone | BP | 49 | Not Reported in this study |
| 1,4-bis(4-benzoylphenoxy)butane | BPD-D | 170 | 360 |
| 1,3-bis(4-benzoylphenoxy)propane | BPDM-D | 244 | 369 |
| 1,5-bis(4-benzoylphenoxy)pentane | BPDP-D | 209 | 424 |
Data sourced from "Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators".[6]
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in the comparison of benzophenone derivatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the benzophenone derivatives.
Instrumentation: A TA Instruments SDT Q600 Simultaneous DTA-TGA or a similar thermogravimetric analyzer.
Procedure:
-
Sample Preparation: 3–5 mg of the benzophenone derivative is accurately weighed into an aluminum or ceramic crucible.
-
Atmosphere: The analysis is conducted under a nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 15 °C/min.[6]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is determined as the temperature at which 5% of the initial sample weight has been lost.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and/or glass transition temperature (Tg) of the benzophenone derivatives.
Instrumentation: A Perkin Elmer DSC 6000 or a similar differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a nitrogen atmosphere.
-
Temperature Program: The sample is subjected to a heat-cool-heat cycle. For determining the melting point, the first heating scan is typically used. A common heating rate is 10 °C/min.[6]
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
Visualizing the Thermal Analysis Workflow
The following diagram illustrates the logical workflow of performing a thermal stability analysis on a chemical compound like a benzophenone derivative.
Caption: Workflow for Thermal Stability Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
Benchmarking Benzophenone O-acetyl oxime against other catalysts for specific reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate photoinitiator is a critical step in the successful formulation of photocurable materials. This guide provides a detailed comparison of Benzophenone O-acetyl oxime, a member of the oxime ester class of photoinitiators, with other commonly used photoinitiators for free radical polymerization. The performance is evaluated based on key metrics such as polymerization rate and monomer conversion, supported by experimental data and detailed methodologies.
This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to UV light to generate free radicals, which in turn initiate polymerization. It is part of the broader family of oxime esters, which are known for their high reactivity. This guide benchmarks its performance against two other major classes of Type I photoinitiators: Acylphosphine Oxides and Thioxanthone derivatives.
Mechanism of Action: Photoinitiation
The general mechanism for photoinitiation by oxime esters like this compound involves the photolytic cleavage of the N-O bond upon UV irradiation. This process generates an iminyl radical and an acyloxy radical. The acyloxy radical can then undergo decarboxylation to produce a highly reactive alkyl or aryl radical. These generated radicals are responsible for initiating the polymerization of monomers, such as acrylates.
Caption: Photoinitiation mechanism of oxime esters.
Performance Comparison of Photoinitiators
The efficiency of a photoinitiator is crucial for achieving desired polymerization kinetics and final material properties. The following tables summarize the performance of this compound in comparison to other prominent photoinitiators in the polymerization of acrylate monomers, a common application in industrial and research settings.
Table 1: Performance in Trimethylolpropane Triacrylate (TMPTA) Polymerization
| Photoinitiator Class | Specific Photoinitiator | Monomer System | Light Source | Final Monomer Conversion (%) | Maximum Polymerization Rate (s⁻¹) |
| Oxime Ester | Triphenylamine-based Oxime Ester (TP-1) | TMPTA | UV Lamp | 72-92[1] | Not Specified |
| Oxime Ester | Naphthalene-based Oxime Ester (NA-3) | TMPTA | UV Lamp | 46[2] | Not Specified |
| Oxime Ester | Naphthalene-based Oxime Ester (NA-3) | TMPTA | LED @ 405 nm | 41[2] | Not Specified |
| Acylphosphine Oxide | Omnirad 819 | Acrylate Monomers | UV (320-390 nm) | 90-93[3] | High |
| Acylphosphine Oxide | Omnirad TPO | Acrylate Monomers | UV (320-390 nm) | 90-93[3] | High |
Note: Direct comparative data for this compound under these exact conditions was not available in the reviewed literature. The data for other oxime esters is presented to provide a benchmark for this class of photoinitiators.
Table 2: General Comparison of Photoinitiator Classes
| Photoinitiator Class | Key Advantages | Key Disadvantages | Common Applications |
| Oxime Esters | High reactivity, good for pigmented systems.[4][5] | Can cause yellowing. | Color filter resists, coatings.[6] |
| Acylphosphine Oxides | Excellent photobleaching (good for thick sections), low yellowing. | Can have limited solubility. | Dental resins, clear coatings, 3D printing. |
| Thioxanthone Derivatives | Good surface cure, can be used in visible light systems. | Often require a co-initiator (Type II behavior). | Inks, adhesives, coatings. |
Experimental Protocols
The data presented in this guide is typically obtained through established analytical techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). These methods allow for the precise measurement of polymerization kinetics.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This data can be used to determine the rate of polymerization and the total monomer conversion.
Experimental Workflow for Photo-DSC:
Caption: Workflow for Photo-DSC analysis.
Typical Photo-DSC Experimental Parameters:
-
Sample Size: 1-5 mg of the photocurable formulation.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.
-
Isothermal Temperature: Typically ambient temperature (e.g., 25°C).
-
Light Source: A UV or visible lamp with a specific wavelength and intensity (e.g., 365 nm at 10-50 mW/cm²).
-
Data Analysis: The heat flow (in W/g) is integrated over time to calculate the total enthalpy of polymerization, which is then used to determine the monomer conversion by comparing it to the theoretical enthalpy of the monomer.[3][7]
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR monitors the disappearance of the monomer's reactive functional groups (e.g., the C=C double bond in acrylates) in real-time during polymerization. This provides a direct measure of monomer conversion.
Experimental Workflow for RT-FTIR:
Caption: Workflow for RT-FTIR analysis.
Typical RT-FTIR Experimental Parameters:
-
Sample Preparation: A thin film (typically 10-50 µm) of the formulation is sandwiched between two transparent salt plates (e.g., KBr or BaF₂) or applied to a single plate for attenuated total reflectance (ATR) measurements.
-
Spectral Monitoring: The decrease in the absorbance of the characteristic peak for the reactive group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond) is monitored over time.
-
Light Source: A UV or visible light source is positioned to irradiate the sample within the spectrometer.
-
Data Analysis: The percentage of monomer conversion is calculated by comparing the peak area at a given time to the initial peak area.[8]
Conclusion
This compound and other oxime esters are highly efficient photoinitiators for free radical polymerization. Their performance, particularly in terms of polymerization rate and final monomer conversion, is comparable to and in some cases can exceed that of other classes of photoinitiators. The choice of the optimal photoinitiator will ultimately depend on the specific application requirements, such as the desired cure speed, the thickness of the material, the presence of pigments, and yellowing tendency. Acylphosphine oxides are often favored for their excellent photobleaching properties in thick sections and low yellowing, while thioxanthones are valuable for surface cure and visible light applications. The data and methodologies presented in this guide provide a foundation for making an informed decision when selecting a photoinitiator for your formulation needs.
References
- 1. Synthesis and free radical photopolymerization of triphenylamine-based oxime ester photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzophenone O-acetyl oxime
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is not just a matter of regulatory compliance, but a cornerstone of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of Benzophenone O-acetyl oxime, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area.[2][3][4][5][6]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3][5] |
| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use.[2][6] |
| Protective Clothing | A lab coat or long-sleeved clothing to prevent skin exposure.[4][5] For significant spills, fire/flame resistant and impervious clothing may be necessary.[2] |
| Respiratory Protection | For large spills or in areas with inadequate ventilation, a full-face respirator or a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2][4] |
Step-by-Step Disposal Protocol
The primary methods for the disposal of benzophenone oxime, and by extension this compound, involve treatment as hazardous waste. Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[2]
-
Collection of Waste:
-
Storage of Waste:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed (or the equivalent).[2]
-
The rinsate should be collected and treated as hazardous waste.
-
After proper decontamination, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[2]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Remove all sources of ignition and evacuate non-essential personnel from the spill area.[2][6]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2]
-
Clean-up:
-
Ventilate the Area: Ensure adequate ventilation after the clean-up is complete.[2][3][4][5][6][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Benzophenone oxime - Safety Data Sheet [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. schoolcraft.mi.safeschoolssds.com [schoolcraft.mi.safeschoolssds.com]
Personal protective equipment for handling Benzophenone O-acetyl oxime
Essential Safety and Handling Guide for Benzophenone O-acetyl oxime
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
Benzophenone Oxime is classified as harmful if swallowed and causes serious eye damage.[1][2] It may also cause skin and respiratory tract irritation.[3] The toxicological properties of this substance have not been fully investigated.[3] Therefore, strict adherence to recommended personal protective equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Standard | Recommendations |
| Eye and Face | OSHA 29 CFR 1910.133 or European Standard EN166 | Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield is also recommended. |
| Skin | EU Directive 89/686/EEC and standard EN 374 | Wear appropriate protective gloves to prevent skin exposure.[1][3] Fire/flame resistant and impervious clothing is also recommended.[1] |
| Respiratory | OSHA 29 CFR 1910.134 or European Standard EN 149 | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Operational Plan for Handling this compound
A systematic approach to handling, from receipt to disposal, is essential to minimize risk.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible substances such as strong oxidizing agents.[2]
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
Step 2: Handling and Use
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3]
-
Avoid dust formation and accumulation.[3]
-
Do not breathe dust, vapor, mist, or gas.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
Step 3: Spill Cleanup
-
In case of a spill, use proper personal protective equipment as indicated in Table 1.[3]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Clean up spills immediately, observing all precautions.
-
Avoid generating dusty conditions and ensure adequate ventilation.[3]
Step 4: Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
-
The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not allow the product to enter drains.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures for Benzophenone Oxime Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[2][4] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3] |
| Ingestion | Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to accidental exposure.
Caption: Safe handling workflow for this compound.
Caption: Immediate actions for accidental exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
